4-Hydroxymethylambrisentan-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i3D,5D,6D,9D,10D |
InChI Key |
PDUAYPFMBRYSNN-BDXWSXJNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)CO)C)OC)[2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 4-Hydroxymethylambrisentan-d5. This deuterated analog serves as a crucial tool in the bioanalysis of Ambrisentan and its metabolites, facilitating accurate pharmacokinetic and drug metabolism studies.
Core Chemical Properties
This compound is the deuterium-labeled form of 4-Hydroxymethylambrisentan, a major oxidative metabolite of the endothelin receptor antagonist, Ambrisentan. The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C22H17D5N2O5 | N/A |
| Molar Mass | 399.45 g/mol | N/A |
| CAS Number | 2012598-50-2 | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | >98% (typical for commercially available standards) | N/A |
| Isotopic Enrichment | >99 atom % D (typical for commercially available standards) | N/A |
Metabolic Pathway of Ambrisentan
Ambrisentan undergoes metabolism in the liver, primarily through oxidation and glucuronidation. The formation of 4-Hydroxymethylambrisentan is a key step in its biotransformation.
Ambrisentan Metabolism Workflow
Caption: Metabolic conversion of Ambrisentan to its hydroxylated and glucuronidated forms.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the general principles of deuterated drug synthesis involve introducing deuterium atoms at specific molecular positions through chemical reactions. For its application as an internal standard in bioanalytical methods, a general workflow is provided below.
Bioanalytical Workflow for Ambrisentan and Metabolite Quantification
Caption: General workflow for the quantification of Ambrisentan and its metabolites using a deuterated internal standard.
A representative, though not specific to the d5 variant, experimental protocol for the quantification of Ambrisentan and 4-Hydroxymethylambrisentan in plasma is detailed below.
Objective: To determine the concentration of Ambrisentan and its primary metabolite, 4-Hydroxymethylambrisentan, in biological matrices.
Materials:
-
Ambrisentan analytical standard
-
4-Hydroxymethylambrisentan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Biological matrix (e.g., human plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ambrisentan, 4-Hydroxymethylambrisentan, and this compound in a suitable organic solvent (e.g., methanol or ACN).
-
Prepare calibration standards and QCs by spiking known concentrations of the analytes into the biological matrix.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of the this compound internal standard solution.
-
Add 300 µL of ACN to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution is typically used to separate the analytes from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Ambrisentan, 4-Hydroxymethylambrisentan, and this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
-
Signaling Pathway of Ambrisentan
Ambrisentan is a selective endothelin type A (ETA) receptor antagonist. The endothelin system plays a significant role in vasoconstriction and cell proliferation. By blocking the ETA receptor, Ambrisentan inhibits these downstream effects.
Ambrisentan Mechanism of Action
Caption: Ambrisentan's antagonistic action on the ETA receptor, preventing downstream signaling.
Conclusion
This compound is an indispensable tool for the accurate quantification of Ambrisentan's primary metabolite. Its use as an internal standard in LC-MS/MS assays allows for reliable determination of pharmacokinetic profiles and metabolic pathways, which are critical for drug development and clinical research. The methodologies and pathways described herein provide a foundational understanding for researchers and scientists working with Ambrisentan and its metabolites.
4-Hydroxymethylambrisentan-d5 physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylambrisentan-d5 is the deuterium-labeled form of 4-Hydroxymethylambrisentan, a primary oxidative metabolite of the drug Ambrisentan.[1] Ambrisentan is a selective endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension.[] The deuterated analog, this compound, serves as a crucial internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism research.[1] Its use in methods like liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of the 4-Hydroxymethylambrisentan metabolite in biological matrices.[3] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, enabling accurate correction for variations during sample preparation and analysis.[3]
Physical and Chemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇D₅N₂O₅ | |
| Molecular Weight | 399.45 g/mol | |
| CAS Number | 2012598-50-2 | [1] |
| Physical State | Solid (presumed) | N/A |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile | N/A |
Metabolic Pathway of Ambrisentan
Ambrisentan undergoes metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2C19, to form 4-Hydroxymethylambrisentan.[1] This metabolite is then further conjugated with glucuronic acid to facilitate its elimination from the body.[1] The diagram below illustrates the metabolic conversion of Ambrisentan to its hydroxylated metabolite.
Caption: Metabolic pathway of Ambrisentan to 4-Hydroxymethylambrisentan.
Mechanism of Action of Parent Compound: Ambrisentan
Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin type-A (ETA) receptor.[] Endothelin-1 (ET-1), a potent vasoconstrictor, contributes to the pathophysiology of pulmonary arterial hypertension. By antagonizing the ETA receptor, Ambrisentan inhibits the signaling pathways that lead to vasoconstriction and smooth muscle cell proliferation, thereby lowering pulmonary vascular resistance.[]
Caption: Ambrisentan's selective blockade of the ETA receptor.
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of 4-Hydroxymethylambrisentan in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Hydroxymethylambrisentan and dissolve it in 1 mL of methanol or acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that bracket the expected sample concentrations. Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (or calibration standard/quality control sample), add a fixed volume of the working internal standard solution.
-
Add three to four volumes of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution profile employing mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection parameters using Multiple Reaction Monitoring (MRM) for both the analyte and the internal standard.
-
Monitor specific precursor-to-product ion transitions for 4-Hydroxymethylambrisentan.
-
Monitor the corresponding transitions for this compound, which will have a mass shift of +5 Da.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantification using a deuterated internal standard.
References
Technical Guide: 4-Hydroxymethylambrisentan-d5 for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxymethylambrisentan-d5, a critical tool for researchers in pharmacology and drug metabolism. This deuterated metabolite of Ambrisentan serves as an ideal internal standard for highly accurate and precise quantification in complex biological matrices. This document outlines its suppliers, pricing information, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and the relevant physiological signaling pathways.
Sourcing and Procurement
This compound is available from several specialized chemical suppliers. Pricing is typically provided upon quotation request, and purity information is generally included in the certificate of analysis.
Table 1: Supplier and Product Information for this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| MedChemExpress | This compound | 2012598-50-2 | C₂₂H₁₇D₅N₂O₅ | Deuterium-labeled 4-Hydroxymethylambrisentan. For research use only.[1] |
| BOC Sciences | This compound | Not explicitly stated | C₂₂H₁₇D₅N₂O₅ | Labeled impurity of Ambrisentan.[2] |
| BDG Synthesis | This compound | 2012598-50-2 (unlabelled) | C₂₂H₁₇D₅N₂O₅ | Stable isotope-labeled internal standard.[3] |
| Pharmaffiliates | 4-Hydroxymethyl Ambrisentan D5 | 2012598-50-2 | C₂₂H₁₇D₅N₂O₅ | Pharmaceutical impurity.[4] |
| Naarini Molbio Pharma | 4-Hydroxymethyl Ambrisentan D5 | 2012598-50-2 | C₂₂H₁₇D₅N₂O₅ | Pharma Reference Standard.[5] |
| Dove Research & Analytics | 4-Hydroxymethyl Ambrisentan D5 | 2012598-50-2 | C₂₂H₁₇D₅N₂O₅ | Chemical Name: 2-((4-(Hydroxymethyl)-6-Methylpyrimidin-2-yl)oxy)-3-Methoxy-3-Phenyl-3-(phenyl-d5)propanoic Acid.[6] |
Role in Bioanalysis: The Gold Standard Internal Standard
Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[3] Their use is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[3] Because they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit the same behavior during sample extraction and ionization.[6] This allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[3][6]
Experimental Protocol: Quantification of (S)-4-hydroxymethyl-ambrisentan in Rat Plasma
The following protocol is adapted from a validated UPLC-MS/MS method for the simultaneous determination of Ambrisentan and its metabolite, (S)-4-hydroxymethyl ambrisentan, in rat plasma.[7]
Materials and Reagents
-
This compound (Internal Standard, IS)
-
(S)-4-hydroxymethyl-ambrisentan (Analyte)
-
Ambrisentan
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free rat plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of (S)-4-hydroxymethyl-ambrisentan and this compound (IS) in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by appropriate dilution of the stock solutions with methanol.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
To a 1.5 mL polypropylene centrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard working solution (500 ng/mL).
-
Add 200 µL of acetonitrile.
-
Vortex the mixture for 2.0 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of water and mix.
-
Inject 2 µL of the final mixture into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Chromatographic Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).[7]
-
Column Temperature: 40 °C.[7]
-
Mobile Phase: A gradient of methanol/water containing 0.1% formic acid and 0.013% ammonium acetate has been used for similar analyses.[8] Specific gradient conditions should be optimized for your system.
-
Flow Rate: 0.5 mL/min.[8]
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the deuterated internal standard need to be determined by infusion and optimization on the specific mass spectrometer being used.
Data Analysis and Quantification
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is typically used. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of (S)-4-hydroxymethyl ambrisentan in rats from a published study.[7]
Table 2: Pharmacokinetic Parameters of (S)-4-hydroxymethyl ambrisentan in Rats
| Parameter | Ambrisentan Alone (Group A) | Ambrisentan + Shikonin (Group B) |
| Cmax (ng/mL) | 162.72 ± 37.98 | 108.77 ± 25.43 |
| Tmax (h) | 0.96 ± 0.20 | 1.04 ± 0.20 |
| AUC(0-t) (ng·h/mL) | 598.81 ± 146.41 | 425.84 ± 110.22 |
| AUC(0-∞) (ng·h/mL) | 630.73 ± 153.29 | 451.93 ± 117.80 |
Data are presented as mean ± standard deviation.
Ambrisentan Metabolism and Signaling Pathway
Ambrisentan, the parent drug, is primarily metabolized in the liver. The main metabolic pathways are glucuronidation of the parent compound and, to a lesser extent, oxidation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to form 4-hydroxymethyl ambrisentan.[9][10] This metabolite is then further glucuronidated.[9]
Ambrisentan is a selective endothelin type A (ETA) receptor antagonist.[9] Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA and ETB receptors on vascular smooth muscle and endothelial cells. The binding of ET-1 to ETA receptors mediates vasoconstriction and cell proliferation.[11] By selectively blocking the ETA receptor, Ambrisentan inhibits these effects, leading to vasodilation.[10][11]
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of 4-Hydroxymethylambrisentan.
Ambrisentan Metabolism Pathway
Caption: Simplified metabolic pathway of Ambrisentan.
Endothelin Receptor Signaling Pathway and Ambrisentan's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simultaneous microdetermination of bosentan, ambrisentan, sildenafil, and tadalafil in plasma using liquid chromatography/tandem mass spectrometry for pediatric patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a detailed, hypothetical synthesis and purification protocol for 4-Hydroxymethylambrisentan-d5. As of the latest literature review, a specific, published experimental procedure for this deuterated metabolite is not available. The methodologies presented herein are compiled from analogous chemical reactions and established purification techniques for structurally related compounds. This guide is intended for informational purposes and to serve as a foundational resource for the development of a robust synthetic and purification strategy. All procedures should be conducted by qualified personnel in a controlled laboratory setting.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension. Its metabolism in vivo leads to the formation of several metabolites, with 4-Hydroxymethylambrisentan being a major product. The study of drug metabolism and pharmacokinetics (DMPK) is crucial in drug development, and isotopically labeled compounds are invaluable tools in these investigations. This compound, a deuterated analog of the primary metabolite, serves as an essential internal standard for quantitative bioanalytical assays, enabling precise and accurate measurements in complex biological matrices.
This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for this compound. The guide includes detailed, albeit theoretical, experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate key processes.
Proposed Synthetic Strategy
The synthesis of this compound can be envisioned through a multi-step process. The core strategy involves the initial synthesis of the non-deuterated 4-hydroxymethyl metabolite, followed by a selective deuteration of one of the phenyl rings. An alternative, and likely more efficient approach, would involve the use of a deuterated starting material. This guide will focus on a route that allows for the introduction of the deuterium label at a later stage, providing flexibility.
The key steps are outlined as follows:
-
Synthesis of a 4-formyl-pyrimidine intermediate.
-
Coupling of the formyl-pyrimidine with the chiral diphenylpropanoic acid backbone.
-
Reduction of the formyl group to the hydroxymethyl group.
-
Selective deuteration of a phenyl ring.
Due to the complexity of selective deuteration on the final molecule, a more practical approach would be to start with a deuterated precursor. Therefore, a more plausible synthetic workflow is presented below.
Experimental Protocols
Synthesis of (S)-2-((4-(hydroxymethyl)-6-methylpyrimidin-2-yl)oxy)-3-methoxy-3,3-di(phenyl-d5)propanoic acid (this compound)
This proposed synthesis involves the coupling of a deuterated chiral backbone with a hydroxymethyl-functionalized pyrimidine.
Step 1: Synthesis of (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propanoic acid
This key deuterated intermediate can be prepared from commercially available benzophenone-d10.
-
Reaction: Darzens condensation of benzophenone-d10 with methyl chloroacetate, followed by ring-opening and hydrolysis.
-
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol, add benzophenone-d10 and methyl chloroacetate at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
The crude epoxide is then treated with sulfuric acid in methanol to facilitate ring-opening to the methoxy ester.
-
The resulting ester is hydrolyzed using aqueous sodium hydroxide.
-
The racemic acid is then resolved using a chiral amine, such as (S)-(-)-α-methylbenzylamine, to yield the desired (S)-enantiomer.
-
Step 2: Synthesis of 2-chloro-4-(hydroxymethyl)-6-methylpyrimidine
-
Reaction: Starting from a commercially available 4,6-dimethyl-2-chloropyrimidine, a selective oxidation of one methyl group is required. A more direct route would involve building the pyrimidine ring with the desired functionality. A plausible route is the condensation of a suitable amidine with a β-keto ester bearing a protected hydroxymethyl group. For the purpose of this guide, we will assume the availability of this intermediate.
Step 3: Coupling and Final Product Formation
-
Reaction: Williamson ether synthesis between the deuterated chiral acid and the functionalized pyrimidine.
-
Procedure:
-
To a solution of (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propanoic acid in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride at 0°C.
-
After stirring for 30 minutes, add 2-chloro-4-(hydroxymethyl)-6-methylpyrimidine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and acidify to pH 3-4 with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product is then purified by column chromatography.
-
Purification Protocol
The purification of the final product, this compound, is critical to ensure its suitability as a reference standard. A multi-step purification process is recommended.
Method 1: Silica Gel Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with 0.5% acetic acid to improve peak shape and prevent tailing of the carboxylic acid.
-
Procedure:
-
The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The dried silica is loaded onto a pre-packed silica gel column equilibrated with the initial mobile phase (e.g., 20% ethyl acetate in hexanes).
-
The column is eluted with a gradually increasing gradient of ethyl acetate.
-
Fractions are collected and analyzed by TLC or LC-MS.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity (>98%), preparative reverse-phase HPLC is the recommended method.
-
Column: A C18 reverse-phase column suitable for preparative scale.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Procedure:
-
The partially purified product from silica gel chromatography is dissolved in a minimal amount of the initial mobile phase.
-
The solution is filtered and injected onto the preparative HPLC system.
-
A suitable gradient is run to separate the desired product from any remaining impurities.
-
The fraction corresponding to the product peak is collected.
-
The solvent is removed by lyophilization or evaporation under reduced pressure to yield the final pure product.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound.
Table 1: Summary of Hypothetical Reaction Yields
| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Synthesis and Resolution of Deuterated Acid | Benzophenone-d10 | (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propanoic acid | 15.0 | 4.2 | 28 |
| 2 | Coupling Reaction | Deuterated Acid | Crude this compound | 5.0 | 3.5 | 70 |
Table 2: Summary of Purification Results
| Purification Step | Input Mass (g) | Output Mass (g) | Purity (by HPLC, %) | Recovery (%) |
| Silica Gel Chromatography | 3.5 | 2.8 | 95 | 80 |
| Preparative HPLC | 2.8 | 2.5 | >99 | 89 |
Visualization of Workflows and Pathways
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Purification Workflow
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Deuterated Standards for Pharmacokinetic Analysis
In the realm of drug development, the precise and accurate quantification of a drug and its metabolites in biological matrices is paramount for successful pharmacokinetic (PK) analysis. This process, known as bioanalysis, underpins critical decisions from preclinical studies to clinical trials. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving the requisite levels of accuracy, precision, and reliability.[1][2]
This technical guide provides a comprehensive overview of the core principles, applications, and detailed protocols for employing deuterated standards in quantitative bioanalysis. It is designed to be a practical resource for scientists and researchers dedicated to generating high-integrity data for regulatory submission and internal decision-making.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational technique enabling the power of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS).[1] In this method, a known quantity of a deuterated version of the analyte is added to a sample at the very beginning of the analytical workflow.[1] This deuterated internal standard (IS) is chemically identical to the analyte but has a slightly higher mass due to the replacement of one or more hydrogen atoms with deuterium (²H).[3][4]
Because the deuterated IS and the analyte are chemically and physically analogous, they behave nearly identically during every step of the process, including:
-
Sample Extraction: They exhibit the same recovery efficiency from complex biological matrices like plasma or whole blood.[2][5]
-
Chromatography: They co-elute, meaning they have the same retention time when passing through the liquid chromatography column.[2][5][6]
-
Ionization: They experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the "matrix effect".[1][5][7]
The mass spectrometer can differentiate between the analyte and the heavier deuterated IS.[3] By measuring the ratio of the analyte's signal to the deuterated IS's signal, any variability introduced during sample preparation or analysis is effectively normalized.[1][5] This ensures that the calculated concentration of the analyte is highly accurate and precise, a critical requirement for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][8]
Key Advantages of Using Deuterated Standards
The adoption of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs.
-
Superior Correction for Matrix Effects : Biological matrices are complex and can interfere with the ionization of the analyte, leading to inaccurate measurements. Since the deuterated standard co-elutes and has the same physicochemical properties, it experiences the same matrix effects, allowing for precise correction.[5][7][9]
-
Compensation for Sample Preparation Variability : Losses are inevitable during multi-step extraction procedures. By adding the deuterated IS at the outset, it experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant and the final calculated concentration is accurate.[5]
-
Enhanced Assay Robustness and Throughput : By minimizing analytical variability, methods using deuterated standards are more robust and reliable. This leads to fewer failed analytical runs and higher sample throughput, which is crucial in a drug development setting.[5][6]
-
Improved Accuracy and Precision : The ability to correct for multiple sources of error simultaneously results in a significant improvement in the accuracy and precision of quantitative data, which is fundamental for making informed decisions in pharmacokinetic modeling and drug safety assessments.[5]
Experimental Protocols
This section details a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
A. Stock Solutions : Prepare individual stock solutions of the analyte (drug) and the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7] Store these at an appropriate temperature (e.g., -20°C).
B. Working Solutions :
- Analyte Working Solutions : Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of organic solvent and water to create a series of working solutions for spiking calibration curve (CC) standards.
- Internal Standard Working Solution : Prepare a working solution of the deuterated IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent. The optimal concentration should result in a consistent and reproducible response in the mass spectrometer.
C. Calibration Curve (CC) Standards : Prepare a set of 8-10 calibration standards by spiking the appropriate analyte working solution into blank biological matrix (e.g., human plasma).
D. Quality Control (QC) Samples : Prepare QC samples in bulk at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared independently from the CC standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from plasma.
A. Spiking : To 100 µL of each sample (CC, QC, and unknown study samples), add a fixed volume (e.g., 10 µL) of the deuterated IS working solution.
B. Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.
C. Vortexing : Vortex each tube vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[3]
D. Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
E. Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The goal is to achieve chromatographic separation of the analyte from other matrix components while ensuring co-elution with the deuterated standard.
Table 1: Typical LC-MS/MS Parameters for a Bioanalytical Assay
| Parameter | Example Value |
|---|---|
| LC System | UHPLC System[2] |
| Column | C18, 2.1 x 50 mm, 1.8 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2][3] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[2][3] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| MRM Transition (Analyte) | e.g., m/z 454.2 -> 338.1 |
| MRM Transition (Deuterated IS) | e.g., m/z 459.2 -> 343.1 |
Data Processing and Quantification
A. Peak Integration : Integrate the chromatographic peaks for both the analyte and the deuterated IS using the instrument's software.[3]
B. Response Ratio Calculation : For every sample, calculate the peak area ratio of the analyte to the deuterated IS.[3]
C. Calibration Curve Generation : Plot the peak area ratio (y-axis) versus the nominal concentration of the analyte (x-axis) for the calibration standards. Apply a linear regression with a 1/x² weighting.
D. Quantification of Unknowns : Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Mandatory Visualizations
Caption: General experimental workflow for bioanalysis using deuterated internal standards.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
Quantitative Data and Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. The use of a deuterated IS is instrumental in meeting the stringent acceptance criteria set by regulatory agencies like the FDA and EMA, now harmonized under the ICH M10 guideline.[8]
Table 2: Summary of Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard This table demonstrates that the use of a deuterated internal standard enables the method to meet stringent acceptance criteria.[3]
| Parameter | LLOQ (0.5 ng/mL) | Low QC (1.5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%CV) | 6.8% | 5.2% | 3.1% | 2.5% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%RE) | -4.2% | 3.5% | -1.8% | 0.9% | ±15% (±20% for LLOQ) |
| Inter-day Precision (%CV) | 8.1% | 6.5% | 4.0% | 3.3% | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (%RE) | -2.5% | 4.1% | -0.5% | 1.2% | ±15% (±20% for LLOQ) |
CV: Coefficient of Variation; RE: Relative Error. Data is representative.
Key Validation Experiments
-
Assessment of Matrix Effect :
-
Objective : To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated IS.[10]
-
Protocol : Prepare two sets of samples. In Set A, spike the analyte and IS into a neat solution (e.g., mobile phase). In Set B, extract blank matrix from at least six different sources and spike the analyte and IS into the post-extraction supernatant. The IS-normalized matrix factor is calculated by comparing the peak area ratios.[8][10]
-
Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[8][10]
-
-
Assessment of Recovery :
-
Objective : To determine the extraction efficiency of the analyte and the deuterated IS from the biological matrix.[10]
-
Protocol : Prepare two sets of QC samples. In Set 1, spike the analyte and IS into the matrix before extraction. In Set 2, extract blank matrix and then spike the analyte and IS into the final extract after extraction. Recovery is calculated by comparing the analyte peak area in Set 1 to that in Set 2.[10]
-
Acceptance Criteria : While no strict criteria are set, recovery should be consistent and reproducible across QC levels, ideally with a CV of ≤15%.[10]
-
Table 3: Comparison of Assay Performance: Deuterated vs. Analog Internal Standard Studies consistently show superior performance for deuterated standards.[7]
| Parameter | Method with Deuterated IS | Method with Analog IS |
| Precision (%CV) | < 5% | 10-15% |
| Accuracy (%RE) | < 5% | ± 15% |
| Matrix Effect Variability | Low | High |
| Regulatory Acceptance | Gold Standard | May require justification |
Data is illustrative and based on typical comparative studies.[7]
Caption: Decision and validation workflow for internal standards in bioanalysis.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic analysis.[5] Their ability to accurately and precisely correct for the inherent variabilities of sample preparation and LC-MS/MS analysis makes them the unequivocal gold standard.[1] By mimicking the behavior of the analyte throughout the entire workflow, they ensure the generation of robust, reliable, and reproducible quantitative data. The protocols and data presented herein underscore the successful implementation of deuterated standards, which is fundamental to supporting critical drug development decisions and ensuring compliance with global regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
The Linchpin of Accuracy: A Technical Guide to the Role of Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and biomarker studies, where precise data is not just desirable, but a regulatory necessity. This technical guide delves into the critical role of internal standards (IS) in bioanalysis, providing an in-depth exploration of their function, selection, and profound impact on data quality. By minimizing variability inherent in the analytical process, internal standards serve as the linchpin for achieving robust, reliable, and reproducible results.[1][2][3]
The Fundamental Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and unknown study samples prior to sample processing.[4][5] Its primary function is to compensate for the variability that can be introduced during various stages of a bioanalytical workflow.[3][6] By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument fluctuations can be effectively normalized.[7][8]
This normalization is crucial for mitigating several potential sources of error:
-
Sample Preparation Variability: Steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can have inconsistent analyte recovery. An ideal internal standard will have similar extraction characteristics to the analyte, meaning any loss of analyte during this process will be mirrored by a proportional loss of the internal standard.[7][9]
-
Matrix Effects: The complex nature of biological matrices (e.g., plasma, urine, tissue homogenates) can lead to ion suppression or enhancement in mass spectrometry-based assays. This can significantly impact the accuracy and precision of the measurement. A co-eluting internal standard with similar physicochemical properties to the analyte will experience the same matrix effects, allowing for their correction.[10]
-
Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume or detector response, can introduce errors. The use of an internal standard helps to correct for these inconsistencies.[3][6]
The overarching goal is to ensure that the measured analyte-to-internal standard ratio remains constant, even when the absolute responses of both the analyte and the internal standard fluctuate due to the aforementioned factors.
Types of Internal Standards: A Comparative Overview
The selection of an appropriate internal standard is a critical decision in method development. The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogues.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are considered the "gold standard" in bioanalysis.[11] These are molecules in which one or more atoms of the analyte have been replaced with a stable, heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7]
Advantages of SIL Internal Standards:
-
Near-Identical Physicochemical Properties: SIL internal standards have virtually identical chemical and physical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization.[7]
-
Co-elution with Analyte: Due to their similar properties, SIL internal standards typically co-elute with the analyte, providing the most effective compensation for matrix effects.[10]
-
Improved Accuracy and Precision: The use of SIL internal standards generally leads to superior accuracy and precision compared to other types of internal standards.[12]
Considerations for SIL Internal Standards:
-
Isotopic Purity: It is crucial to ensure the isotopic purity of the SIL internal standard to avoid interference from any unlabeled analyte.[11]
-
Potential for Isotopic Exchange: Deuterium-labeled standards, in particular, can sometimes undergo H/D exchange, which can compromise their effectiveness.[13]
-
Cost and Availability: Custom synthesis of SIL internal standards can be expensive and time-consuming.[3]
Structural Analogue Internal Standards
Advantages of Structural Analogue Internal Standards:
-
Wider Availability and Lower Cost: Structural analogues are often more readily available and less expensive than SIL internal standards.[3]
-
Effective in Many Applications: When carefully selected, structural analogues can provide adequate compensation for variability in many bioanalytical methods.
Considerations for Structural Analogue Internal Standards:
-
Differences in Physicochemical Properties: Even small differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[7]
-
Potential for Differential Matrix Effects: If the structural analogue does not co-elute perfectly with the analyte, it may not effectively compensate for matrix effects.[14]
Quantitative Impact on Data Quality
The use of an internal standard significantly enhances the accuracy and precision of bioanalytical data. The following tables summarize the typical improvements observed when employing an internal standard, particularly a stable isotope-labeled one.
Table 1: Comparison of Bioanalytical Method Performance with and without an Internal Standard
| Parameter | Without Internal Standard | With Structural Analogue IS | With Stable Isotope-Labeled IS |
| Accuracy (% Bias) | Can be > ±20% | Typically within ±15% | Typically within ±10% |
| Precision (%CV) | Often > 15% | Generally < 15% | Generally < 10%[8] |
| Impact of Matrix Effects | High | Moderate | Low[8] |
Table 2: Comparative Performance of Stable Isotope-Labeled vs. Structural Analogue Internal Standards
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analogue IS | Key Advantage of SIL-IS |
| Precision (%CV) | Typically <10%[8] | Can be >15%[8] | More effectively tracks analyte behavior, leading to significantly better precision. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference)[8] | Inconsistent compensation (>20% difference possible)[8] | Near-identical properties ensure it experiences the same matrix effects as the analyte, allowing for effective normalization. |
| Lower Limit of Quantification (LLOQ) | Can achieve lower LLOQ | May be limited by variability | Improved signal-to-noise ratio due to better correction of variability. |
Experimental Protocols: Best Practices for Internal Standard Implementation
The successful implementation of an internal standard requires careful consideration of several key experimental steps.
Selection of the Internal Standard
The choice of internal standard is a critical first step.
Caption: Decision pathway for selecting an appropriate internal standard.
A thorough evaluation of the internal standard should be conducted during method development to ensure it is fit for purpose. This includes verifying its purity and ensuring it does not interfere with the analyte or other components of the sample.[13]
Timing of Internal Standard Addition
For optimal performance, the internal standard should be added as early as possible in the sample preparation workflow.[3]
Caption: Optimal timing for the addition of the internal standard.
Adding the internal standard before any sample manipulation (e.g., extraction, dilution) ensures that it experiences the same potential for loss or variability as the analyte throughout the entire process.[7]
Detailed Methodology: Solid-Phase Extraction (SPE) with Internal Standard
The following provides a representative protocol for a solid-phase extraction procedure incorporating an internal standard.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) and calibration standards/QCs at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of each sample, standard, and QC into individual polypropylene tubes.
-
-
Internal Standard Addition:
-
Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube.
-
Vortex mix thoroughly to ensure complete mixing of the internal standard with the sample matrix.
-
-
Sample Pre-treatment:
-
Add a pre-treatment solution (e.g., an acidic or basic buffer to adjust pH) to each sample.
-
Vortex mix.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridges with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Loading: Load the pre-treated samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a solvent that will remove interferences but not the analyte and internal standard.
-
Elution: Elute the analyte and internal standard from the cartridges with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of a solvent compatible with the LC-MS/MS mobile phase.
-
-
Analysis:
-
Transfer the reconstituted samples to autosampler vials.
-
Inject the samples into the LC-MS/MS system for analysis.
-
Evaluation of Internal Standard Response
During method validation and routine sample analysis, it is crucial to monitor the response of the internal standard.[3] Significant variability in the internal standard response across a batch of samples can indicate problems with the assay, such as inconsistent sample preparation or matrix effects that are not being adequately compensated for.[10] Regulatory agencies provide guidance on the acceptable limits for internal standard response variability.[15]
Conclusion: An Indispensable Tool for High-Quality Bioanalysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 14. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Methodological & Application
Application Note: Development of a High-Throughput LC-MS/MS Method for the Quantification of 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxymethylambrisentan, a primary metabolite of the pulmonary arterial hypertension drug Ambrisentan, using its deuterated analog, 4-Hydroxymethylambrisentan-d5, as an internal standard. The described protocol is designed for high-throughput analysis in a drug development setting and adheres to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9] A simple protein precipitation extraction procedure followed by a rapid chromatographic separation ensures efficiency and reliability. The method is suitable for pharmacokinetic and drug metabolism studies.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension.[10][11] The primary metabolic pathway for Ambrisentan involves oxidation to 4-Hydroxymethylambrisentan, a reaction primarily catalyzed by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2C19.[12] Accurate quantification of this metabolite is crucial for understanding the drug's pharmacokinetic profile and metabolic clearance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[13] This document provides a comprehensive protocol for method development, validation, and sample analysis.
Signaling and Metabolic Pathways
Ambrisentan exerts its therapeutic effect by blocking the endothelin-1 signaling pathway, which leads to vasodilation. Its metabolism to 4-Hydroxymethylambrisentan is a key step in its elimination.
Caption: Ambrisentan's mechanism of action and metabolic pathway.
Experimental Protocols
Materials and Reagents
-
4-Hydroxymethylambrisentan and this compound analytical standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water, 18 MΩ·cm or higher purity
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC or HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 4-Hydroxymethylambrisentan | 395.1 | 363.2 | 25 | 80 |
| This compound | 400.1 | 368.2 | 25 | 80 |
Note: The product ion for the d5-labeled internal standard is predicted based on the neutral loss of methanol (CH3OH) from the precursor ion, analogous to the fragmentation of the unlabeled metabolite.[14] This transition should be confirmed and optimized experimentally during method development.
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxymethylambrisentan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 4-Hydroxymethylambrisentan stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution for the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Caption: Sample preparation workflow.
Bioanalytical Method Validation Summary
The method should be validated according to the FDA and ICH M10 guidelines.[1][2][3][4][5][6][7][8][9] The following parameters should be assessed:
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | Assess interference from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS. |
| Calibration Curve | Determine the relationship between concentration and response. | At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Evaluate the effect of the matrix on ionization. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Assess the efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration within ±15% of the nominal concentration. |
| Dilution Integrity | Ensure that samples with concentrations above the ULOQ can be diluted accurately. | Accuracy and precision of diluted samples should be within ±15%. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of 4-Hydroxymethylambrisentan in human plasma using its deuterated internal standard, this compound. The protocol is well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies of Ambrisentan. The provided validation framework ensures data of high quality and reliability, conforming to current regulatory expectations.
References
- 1. nalam.ca [nalam.ca]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxymethyl Ambrisentan|CAS 1106685-66-8 [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Hydroxymethylambrisentan in Human Plasma using 4-Hydroxymethylambrisentan-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension. The analysis of its metabolites is crucial for understanding its full pharmacokinetic profile.[1] 4-Hydroxymethylambrisentan is a primary metabolite of ambrisentan.[1][2] Accurate quantification of this metabolite in biological matrices is essential for drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[3] This document outlines a detailed protocol for the quantification of 4-Hydroxymethylambrisentan in human plasma using its deuterated analog, 4-Hydroxymethylambrisentan-d5, as an internal standard.
Stable isotope-labeled internal standards, such as deuterated compounds, are chemically identical to the analyte and co-elute during chromatography.[3] This ensures that they experience the same extraction inefficiencies and matrix-induced ion suppression or enhancement, leading to high accuracy and precision in quantification.[4]
Experimental Protocols
1. Materials and Reagents
-
4-Hydroxymethylambrisentan analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
96-well deep well plates
-
Centrifuge capable of handling 96-well plates
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxymethylambrisentan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxymethylambrisentan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well deep well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well. The acetonitrile will act as the protein precipitation agent.
-
Vortex the plate for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | 4-Hydroxymethylambrisentan | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 395.2 | 400.2 |
| Product Ion (m/z) | 319.1 | 324.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument | Optimized for the specific instrument |
Note: The m/z values are predicted based on the molecular weight of 4-Hydroxymethylambrisentan (394.42 g/mol ) and a d5-labeled internal standard.[1] The fragmentation is predicted to be similar to ambrisentan, involving the loss of the methoxy and carboxyl groups.
Data Presentation
The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for a validated bioanalytical method.
Table 3: Representative Method Validation Summary
| Parameter | Concentration | Representative Result | Acceptance Criteria |
| Calibration Curve Range | 0.5 - 500 ng/mL | r² > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Precision: 8.5% CV, Accuracy: 95.2% | Precision ≤ 20% CV, Accuracy within 80-120% |
| Intra-day Precision (CV%) | Low QC (1.5 ng/mL) | 6.2% | ≤ 15% |
| Mid QC (150 ng/mL) | 4.8% | ≤ 15% | |
| High QC (400 ng/mL) | 5.5% | ≤ 15% | |
| Inter-day Precision (CV%) | Low QC (1.5 ng/mL) | 7.9% | ≤ 15% |
| Mid QC (150 ng/mL) | 6.1% | ≤ 15% | |
| High QC (400 ng/mL) | 6.8% | ≤ 15% | |
| Intra-day Accuracy (% of Nominal) | Low QC (1.5 ng/mL) | 104.5% | 85-115% |
| Mid QC (150 ng/mL) | 98.9% | 85-115% | |
| High QC (400 ng/mL) | 102.1% | 85-115% | |
| Inter-day Accuracy (% of Nominal) | Low QC (1.5 ng/mL) | 103.2% | 85-115% |
| Mid QC (150 ng/mL) | 99.5% | 85-115% | |
| High QC (400 ng/mL) | 101.7% | 85-115% | |
| Extraction Recovery | Low, Mid, High QCs | ~85% | Consistent and reproducible |
| Matrix Effect | Low, Mid, High QCs | IS Normalized: 0.98 - 1.05 | IS Normalized CV% ≤ 15% |
Mandatory Visualization
Caption: Bioanalytical workflow for 4-Hydroxymethylambrisentan.
Caption: Principle of stable isotope-labeled internal standards.
References
- 1. 4-Hydroxymethyl Ambrisentan|CAS 1106685-66-8 [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 4. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Ambrisentan in Human Plasma Using a Deuterated Internal Standard by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of ambrisentan in human plasma. The assay utilizes a deuterated internal standard (Ambrisentan-d3) for accurate and precise measurement. Sample preparation is achieved through a straightforward solid-phase extraction or protein precipitation protocol, providing clean extracts and minimizing matrix effects. The method is validated over a linear range of 0.1 to 200 ng/mL and demonstrates excellent accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ambrisentan.
Introduction
Ambrisentan is a selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] Accurate and reliable quantification of ambrisentan in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. This application note presents a detailed protocol for a high-throughput UPLC-MS/MS method for the determination of ambrisentan in human plasma, employing a deuterated internal standard to ensure high accuracy and precision.
Mechanism of Action
Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[1][2][3][5] In patients with PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[2][5] By antagonizing the ETA receptor, ambrisentan leads to vasodilation of the pulmonary arteries, reducing the workload on the right ventricle of the heart.[2][3]
Caption: Ambrisentan's Mechanism of Action.
Experimental Protocols
Materials and Reagents
-
Ambrisentan reference standard
-
Ambrisentan-d3 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quadrupole)
-
Analytical balance
-
Centrifuge
-
Positive pressure manifold or vacuum manifold for SPE
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of ambrisentan and ambrisentan-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ambrisentan stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ambrisentan-d3 stock solution in 50:50 acetonitrile:water.
Sample Preparation
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
Caption: Bioanalytical Workflow for Ambrisentan.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 60% A, linear gradient to 10% A over 1.2 min, hold for 0.6 min, return to initial over 0.2 min |
| Flow Rate | 0.4 - 0.5 mL/min[6][7] |
| Injection Volume | 2-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MRM Transitions | Positive Mode: Ambrisentan: m/z 379.1 → 303.1[8]; Ambrisentan-d3: m/z 382.1 → 306.1 (example) Negative Mode: Ambrisentan: m/z 377.1 → 301.2; IS: m/z 380.4 → 301.0 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Results and Discussion
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ambrisentan | 0.1 - 200[9] | 0.1[9] | > 0.995 |
| Ambrisentan | 2 - 2000 | 2 | > 0.99 |
| Ambrisentan | 10 - 2000.2[8] | 10[8] | > 0.995 |
| Ambrisentan | 20.28 - 2028 µg/L[6] | 20.28 µg/L[6] | Not Specified |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | ≤ 15%[9] | ≤ 15%[9] | 85 - 115%[9] |
| Low | 0.3 | ≤ 15%[9] | ≤ 15%[9] | 85 - 115%[9] |
| Medium | 80 | ≤ 15%[9] | ≤ 15%[9] | 85 - 115%[9] |
| High | 160 | ≤ 15%[9] | ≤ 15%[9] | 85 - 115%[9] |
Note: The precision and accuracy values are based on a representative study and should be established for each specific laboratory's method.[9]
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ambrisentan | 69.4 - 80.5[9] | 92.3 - 98.3 |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of ambrisentan in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The simple and efficient sample preparation protocols make this method well-suited for the analysis of a large number of samples in a clinical research or drug development setting.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous quantification of ambrisentan, macitentan and sitaxentan in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxymethylambrisentan-d5 using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxymethylambrisentan is the primary active metabolite of Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. 4-Hydroxymethylambrisentan-d5 is a stable isotope-labeled internal standard used for the precise and accurate quantification of 4-Hydroxymethylambrisentan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the determination of this compound, including recommended mass spectrometry settings and a complete experimental workflow.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for the extraction of 4-Hydroxymethylambrisentan from plasma samples.
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 90 2.0 90 2.1 10 | 3.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Settings
The following settings are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Please note that the parameters for this compound are proposed based on the non-labeled compound and may require optimization on the specific instrument being used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Proposed MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 4-Hydroxymethylambrisentan | 395.2 | 303.1 | 40 | 25 |
| This compound | 400.2 | 308.1 | 40 | 25 |
Note: The precursor ion for this compound is calculated based on the addition of five deuterium atoms to the molecular weight of 4-Hydroxymethylambrisentan. The product ion is proposed based on a similar fragmentation pattern to the non-deuterated compound. The Declustering Potential and Collision Energy are proposed to be similar to the non-deuterated analyte and should be optimized for the specific instrument.
Table 2: Example Quantitative Performance Data
The following data is an example of typical performance characteristics for a validated LC-MS/MS method for the analysis of 4-Hydroxymethylambrisentan.
| Parameter | 4-Hydroxymethylambrisentan |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 4-Hydroxymethylambrisentan.
Signaling Pathway (Logical Relationship)
Caption: Logic of quantification using an internal standard.
Application Note: High-Precision Pharmacokinetic Analysis of Ambrisentan and its Metabolite Using a Deuterated Internal Standard
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH). Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for optimizing therapeutic outcomes and ensuring patient safety. The primary route of metabolism for ambrisentan includes glucuronidation and oxidation, with one of the key oxidative metabolites being 4-hydroxymethylambrisentan. Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for comprehensive pharmacokinetic assessment.
This application note details a robust and precise bioanalytical method for the simultaneous quantification of ambrisentan and its major metabolite, 4-hydroxymethylambrisentan, in plasma samples. The method employs 4-Hydroxymethylambrisentan-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering near-identical physicochemical properties to the analyte of interest.[1][2][3] This approach minimizes analytical variability and enhances the reliability of pharmacokinetic data.[4]
Core Principles
The use of a stable isotope-labeled internal standard, such as this compound, is foundational to this protocol. This internal standard is chemically identical to the analyte (4-hydroxymethylambrisentan) but has a higher molecular weight due to the incorporation of deuterium atoms.[5] When added to a biological sample at a known concentration before any processing steps, the SIL-IS experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the analyte.[1][2] By measuring the ratio of the analyte's mass spectrometry signal to that of the SIL-IS, precise and accurate quantification can be achieved, effectively normalizing for experimental variations.[1]
Experimental Protocols
Materials and Reagents
-
Ambrisentan reference standard
-
4-Hydroxymethylambrisentan reference standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
96-well deep-well plates
-
Microcentrifuge tubes
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ambrisentan, 4-hydroxymethylambrisentan, and this compound in methanol.
-
Intermediate Stock Solutions (100 µg/mL): Prepare separate intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare serial dilutions of the ambrisentan and 4-hydroxymethylambrisentan intermediate stock solutions in a 50:50 methanol/water mixture to create a range of working solutions for calibration curves and QC samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, or study samples) into a 96-well deep-well plate.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ambrisentan | 379.2 | 202.1 | 100 | 25 |
| 4-Hydroxymethylambrisentan | 395.2 | 218.1 | 100 | 28 |
| This compound | 400.2 | 223.1 | 100 | 28 |
Data Presentation
The following tables represent hypothetical data from a pharmacokinetic study to illustrate the expected outcomes and data presentation format.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| Ambrisentan | 1 - 1000 | > 0.995 | 95 - 105 | < 15 |
| 4-Hydroxymethylambrisentan | 0.5 - 500 | > 0.995 | 95 - 105 | < 15 |
Table 4: Mean Pharmacokinetic Parameters of Ambrisentan and 4-Hydroxymethylambrisentan in Human Plasma Following a Single Oral Dose of 10 mg Ambrisentan (n=12)
| Parameter | Ambrisentan | 4-Hydroxymethylambrisentan |
| Cmax (ng/mL) | 850 ± 150 | 45 ± 12 |
| Tmax (hr) | 2.0 (1.5 - 3.0) | 3.5 (2.0 - 5.0) |
| AUC₀₋t (ng·hr/mL) | 7500 ± 1200 | 480 ± 95 |
| AUC₀₋inf (ng·hr/mL) | 7800 ± 1350 | 550 ± 110 |
| t½ (hr) | 14.5 ± 2.8 | Not accurately determined due to formation rate-limited elimination |
| CL/F (L/hr) | 1.28 ± 0.25 | - |
Data are presented as mean ± standard deviation for Cmax, AUC, t½, and CL/F. Tmax is presented as median (range).
Visualizations
The following diagrams illustrate the metabolic pathway of ambrisentan and the experimental workflow for the pharmacokinetic study.
Discussion
The described method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ambrisentan and its metabolite, 4-hydroxymethylambrisentan, in plasma. The use of a deuterated internal standard, this compound, is critical for mitigating analytical variability and ensuring the integrity of the pharmacokinetic data.[4][6] The protein precipitation method offers a simple and high-throughput sample preparation technique suitable for the analysis of a large number of samples generated in a typical pharmacokinetic study.
The pharmacokinetic parameters derived from this method will enable researchers and clinicians to better understand the absorption, distribution, metabolism, and excretion (ADME) of ambrisentan. This information is vital for dose optimization, assessing drug-drug interactions, and evaluating the impact of patient-specific factors such as hepatic or renal impairment on drug disposition.[7][8] The presented protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of ambrisentan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantification of Ambrisentan in Human Plasma by LC-MS/MS using 4-Hydroxymethylambrisentan-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ambrisentan in human plasma. The methodology employs 4-Hydroxymethylambrisentan-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ambrisentan.
Introduction
Ambrisentan is a selective endothelin type-A receptor antagonist primarily used in the treatment of pulmonary arterial hypertension.[1][2] Accurate measurement of ambrisentan concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.[3] This document provides a comprehensive protocol for the quantification of ambrisentan in plasma, adaptable for drug development and clinical research professionals.
Experimental Workflow
Caption: Experimental workflow for the quantification of ambrisentan in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
Ambrisentan reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized. A common starting point is 70:30 (A:B). |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ambrisentan Transition | m/z 379.09 → 303.12 (Positive Mode) or m/z 377.1 → 301.2 (Negative Mode)[4][5] |
| IS Transition | Specific to this compound (requires empirical determination) |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | 500°C |
Method Validation Data
The following tables summarize typical validation parameters for the quantification of ambrisentan in plasma using LC-MS/MS.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ambrisentan | 2 - 2000 | > 0.995 | 2 |
Data synthesized from multiple sources demonstrating typical performance.[4][5]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 6 | < 5% | < 10% | 95 - 105% |
| Medium | 100 | < 5% | < 10% | 95 - 105% |
| High | 1600 | < 5% | < 10% | 95 - 105% |
Values are representative of typical bioanalytical method validation acceptance criteria.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6 | 75 - 85% | 90 - 110% |
| High | 1600 | 75 - 85% | 90 - 110% |
Extraction recovery and matrix effect are normalized using the internal standard.[4]
Discussion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of ambrisentan in human plasma. The protein precipitation sample preparation method is fast and effective. Chromatographic conditions are selected to provide good peak shape and separation from endogenous plasma components. The use of a stable isotope-labeled internal standard, this compound, is crucial for ensuring the accuracy and precision of the results by compensating for variability in sample preparation and instrument response. The validation data presented demonstrate that the method meets the typical requirements for bioanalytical method validation. This method is well-suited for supporting clinical and preclinical studies of ambrisentan.
References
- 1. researchgate.net [researchgate.net]
- 2. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 5. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Hydroxymethylambrisentan-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 4-Hydroxymethylambrisentan-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Ambrisentan. Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The accurate quantification of Ambrisentan and its metabolites is crucial for understanding its efficacy and safety profile. 4-Hydroxymethylambrisentan is a primary metabolite of Ambrisentan. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3][4][5][6][7][8]
Rationale for Use
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the analyte during extraction, chromatography, and ionization.[1][3][4][5][6] This co-elution and similar behavior effectively compensate for matrix effects and variations in sample processing, leading to reliable and reproducible quantification.[1][3][4][5][6]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₁₇D₅N₂O₅ |
| Molecular Weight | 399.45 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | -20°C for long-term storage |
Metabolic Pathway of Ambrisentan
Ambrisentan is primarily metabolized in the liver. The metabolic pathways include oxidation to 4-Hydroxymethylambrisentan, which is a major circulating metabolite, and glucuronidation of both the parent drug and the hydroxylated metabolite.[9]
Experimental Protocols
Bioanalytical Method for Quantification of 4-Hydroxymethylambrisentan in Plasma
This protocol describes a representative LC-MS/MS method for the quantification of 4-Hydroxymethylambrisentan in a biological matrix (e.g., rat or human plasma) using this compound as an internal standard.
1. Materials and Reagents
-
4-Hydroxymethylambrisentan (analyte)
-
This compound (internal standard)
-
Control plasma (human, rat, etc.)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxymethylambrisentan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 4-Hydroxymethylambrisentan stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Representative)
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-Hydroxymethylambrisentan: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies must be optimized for the specific instrument being used. The precursor ion for 4-Hydroxymethylambrisentan will be [M+H]⁺ and for this compound will be [M+5+H]⁺. The product ions will depend on the fragmentation pattern.
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below with representative acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal concentration |
Quantitative Data Summary
The following tables present representative data from a UPLC-MS/MS method for the simultaneous determination of Ambrisentan and (S)-4-hydroxymethylambrisentan in rat plasma. While this study did not use this compound, the performance metrics are indicative of what can be achieved with a validated method using a stable isotope-labeled internal standard.
Table 1: Precision and Accuracy of (S)-4-hydroxymethylambrisentan Quantification
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| (S)-4-hydroxymethylambrisentan | 2.0 | 2.1 ± 0.2 | 105.0 | 9.5 |
| 50.0 | 52.3 ± 3.1 | 104.6 | 5.9 | |
| 200.0 | 195.8 ± 10.2 | 97.9 | 5.2 |
Adapted from a study on the quantification of Ambrisentan and its metabolite in rat plasma.
Table 2: Recovery and Matrix Effect of (S)-4-hydroxymethylambrisentan Quantification
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| (S)-4-hydroxymethylambrisentan | 2.0 | 95.2 | 98.7 |
| 50.0 | 98.1 | 102.3 | |
| 200.0 | 96.5 | 99.8 |
Adapted from a study on the quantification of Ambrisentan and its metabolite in rat plasma.
Logical Relationship for the Use of an Internal Standard
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the major metabolite of Ambrisentan in biological matrices. The protocols and data presented herein provide a framework for the development and validation of robust bioanalytical methods for use in drug metabolism and pharmacokinetic studies. The use of such stable isotope-labeled internal standards is highly recommended to ensure the generation of high-quality data for regulatory submissions and to advance our understanding of the clinical pharmacology of Ambrisentan.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxymethyl Ambrisentan|CAS 1106685-66-8 [benchchem.com]
Troubleshooting & Optimization
4-Hydroxymethylambrisentan-d5 stability in acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxymethylambrisentan-d5 in acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: Based on forced degradation studies of the parent compound, Ambrisentan, significant degradation is expected under acidic conditions.[1][2][3][4] While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance chemical stability (a phenomenon known as the kinetic isotope effect), the overall stability of the molecule is still susceptible to the influence of its entire structure and the harshness of the acidic environment.[5][6] Therefore, it is crucial to assume that this compound will also be sensitive to acidic environments.
Q2: What are the typical conditions for conducting an acidic forced degradation study on this compound?
A2: Forced degradation studies for pharmaceuticals typically involve exposing the drug substance to acidic conditions to understand its degradation pathways.[7][8][9][10][11] For a compound like this compound, a starting point would be to use mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) at concentrations ranging from 0.1 M to 1 M.[9][10] The study is often conducted at elevated temperatures, for example, 60°C, to accelerate degradation.[2][3]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used and effective technique for separating and quantifying the parent compound from its degradation products.[1][2][8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structure of any degradation products.[3][8]
Q4: Could the deuterium labels on this compound exchange with protons in an acidic solution?
A4: Yes, there is a potential for hydrogen-deuterium (H/D) back-exchange, especially at sites on the molecule that are prone to enolization or are otherwise labile in acidic conditions. It is important to monitor the mass isotopologue distribution of the compound over time using LC-MS to assess the stability of the deuterium label.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid and extensive degradation of the compound observed. | The acidic conditions (concentration of acid, temperature) are too harsh. | Reduce the acid concentration (e.g., start with 0.1 M HCl) and/or lower the incubation temperature. Perform a time-course experiment to find optimal conditions where 5-20% degradation is achieved.[10] |
| Multiple unknown peaks appear in the chromatogram. | These are likely degradation products of this compound. | Use a stability-indicating HPLC method with sufficient resolution to separate all peaks. Employ LC-MS to identify the mass of each degradation product and propose their structures.[1][2][3] |
| Loss of deuterium signal or a shift in the mass spectrum to a lower m/z value. | Hydrogen-deuterium back-exchange is occurring. | Analyze samples at various time points using LC-MS to monitor the rate of exchange. Consider using a less harsh acidic environment if the exchange is rapid and problematic for the intended application.[5] |
| Poor reproducibility of stability data. | Inconsistent experimental parameters. | Ensure precise control over temperature, acid concentration, and incubation time. Use a calibrated and well-maintained HPLC system. |
Experimental Protocols
Protocol: Forced Degradation in Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M solution
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC-UV or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to an equal volume of 0.1 M HCl. The final concentration of the drug substance should be around 0.5 mg/mL.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots by adding an appropriate amount of a basic solution (e.g., 0.1 M NaOH) to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. If using LC-MS, monitor for the parent compound and any potential degradation products, as well as any evidence of H/D exchange.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and identify and quantify any degradation products.
Data Presentation
Table 1: Illustrative Stability Data for Ambrisentan under Acidic Stress
| Stress Condition | Time (hours) | Temperature (°C) | Observation | Reference |
| 0.1 N HCl | 4 | 60 | Significant degradation with one major degradation product | [2] |
| Acid Hydrolysis | 3 | 60 | Significant degradation with three major degradation peaks | [1] |
| 0.5 N HCl | 3 | 60 | Significant degradation | [3] |
| 1.0 N HCl | - | Reflux | Extensive degradation | [4] |
Note: This table summarizes findings for the non-deuterated parent compound, Ambrisentan. Similar instability is anticipated for this compound, although the rate of degradation may be affected by the deuterium substitution.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Analysis of 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the adsorption of 4-Hydroxymethylambrisentan-d5 during sample preparation and LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low recovery and poor peak shape for this compound. What are the potential causes?
A1: Low recovery and poor peak shape (e.g., tailing) for this compound are often attributed to its adsorption to various surfaces during sample preparation and analysis. The primary cause is the interaction of the molecule's functional groups, particularly the carboxylic acid, with active sites on labware and analytical instrumentation.
-
Adsorption to Labware: Standard glass and polypropylene labware can have active sites that interact with the analyte.
-
Interaction with HPLC/UPLC System Components: The metal surfaces of HPLC/UPLC systems, such as stainless steel frits, columns, and tubing, are a major source of analyte adsorption.[1][2][3][4][5] Molecules containing phosphate or carboxylate groups, like 4-Hydroxymethylambrisentan, are particularly susceptible to these interactions.[1] This is especially pronounced at acidic pH where the metal oxide surfaces can be positively charged.[2][3]
Q2: How can we mitigate the adsorption of this compound to labware?
A2: To minimize analyte loss on labware surfaces, consider the following strategies:
-
Use of Low-Binding Labware: Employ low-adsorption microplates and collection tubes.
-
pH Adjustment: Ensure the sample pH is appropriate to minimize ionic interactions. For a carboxylic acid-containing analyte, maintaining a pH above its pKa will keep it in its deprotonated (less adsorptive) state.
-
Solvent Choice: Reconstitute the final extract in a solvent that is compatible with the mobile phase and minimizes interaction with the container surface.
Q3: What are the recommended strategies to prevent adsorption within the LC-MS/MS system?
A3: Several approaches can be taken to reduce on-system adsorption and improve analytical performance:
-
Column and System Conditioning: Repetitive injections of the analyte can lead to improved recovery as the active sites on the metal surfaces become saturated.[2][3] A similar and often more effective approach is to condition the system by injecting acidic solutions like phosphoric, citric, or etidronic acid.[2][3]
-
Mobile Phase Additives: The inclusion of chelating agents such as ethylenediaminetetraacetic acid (EDTA) or medronic acid in the mobile phase can block the metal binding sites.[1]
-
Use of PEEK or Hybrid Surface Technology Hardware: Replacing stainless steel components with PEEK tubing can reduce metal-analyte interactions, although PEEK can have its own issues with hydrophobic interactions.[1] A more advanced solution is to use columns and HPLC systems that feature hybrid organic/inorganic surface technology, which is designed to be more inert and prevent analyte adsorption.[1][4]
Q4: We are using this compound as an internal standard. How does its adsorption affect the quantification of the non-deuterated analyte?
A4: Since this compound is structurally almost identical to the analyte, it is expected to exhibit similar adsorption behavior. In theory, if the internal standard and the analyte are co-eluting and experience the same degree of adsorption, the ratio of their peak areas should remain constant, leading to accurate quantification. However, differential adsorption can occur, especially at low concentrations, leading to inaccuracies. It is crucial to minimize adsorption for both the analyte and the internal standard to ensure a robust and reproducible assay.
Quantitative Data Summary
| Compound | Matrix | Extraction Method | Average Recovery (%) |
| Ambrisentan | Human Plasma | Solid-Phase Extraction | 69.4[6] |
| Ambrisentan | Plasma Ultrafiltrate | Solid-Phase Extraction | 77.5[6] |
Note: This data is for the parent drug, ambrisentan, and should be used as a general reference. Recovery of the hydroxymethyl metabolite may differ.
Experimental Protocols
Protocol 1: LC System Conditioning with Acidic Solution
-
Objective: To passivate the metal surfaces of the HPLC/UPLC system and column to reduce analyte adsorption.
-
Materials:
-
0.1% Phosphoric acid in water
-
HPLC/UPLC system
-
Analytical column to be used for the assay
-
-
Procedure:
-
Replace the mobile phase with the 0.1% phosphoric acid solution.
-
Set the flow rate to a low value (e.g., 0.1-0.2 mL/min).
-
Flush the entire system, including the analytical column, for 30-60 minutes.
-
Equilibrate the system with the initial mobile phase conditions of your analytical method.
-
Perform several blank injections to ensure the system is clean before injecting your samples.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Objective: A simple and fast method for extracting this compound from plasma or serum samples.[7]
-
Materials:
-
Plasma/serum sample
-
Internal standard spiking solution (this compound)
-
Acetonitrile (ACN) or Methanol containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
Low-binding collection plate or tubes
-
-
Procedure:
-
Pipette 50 µL of plasma/serum sample into a low-binding microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution.
-
Add 150 µL of cold ACN (or methanol) with 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean low-binding collection plate or vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. 4-Hydroxymethyl ambrisentan | C22H22N2O5 | CID 25183815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Page loading... [wap.guidechem.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. This compound [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
Technical Support Center: Analysis of 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymethylambrisentan-d5 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for 4-Hydroxymethylambrisentan, a metabolite of the drug Ambrisentan. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard.[1] It is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purpose of using this compound is to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the quantitative results.[1]
Q2: What are the most common causes of background interference in the analysis of this compound?
A2: Background interference in LC-MS/MS analysis can originate from several sources:
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[2]
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Contamination from Sample Collection and Preparation: Leachable materials from collection tubes, solvents, and reagents can introduce interfering compounds.
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Cross-Contamination: Carryover from previous injections on the LC-MS/MS system.
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Isotopic Impurities: The presence of unlabeled 4-Hydroxymethylambrisentan in the this compound internal standard.
Q3: My signal for this compound is inconsistent or unexpectedly low. What should I investigate?
A3: Inconsistent or low signal intensity for the internal standard can be due to several factors:
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Differential Matrix Effects: Even with a SIL internal standard, the analyte and internal standard may experience different degrees of ion suppression or enhancement if they do not co-elute perfectly.
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Errors in Sample Preparation: Inaccurate spiking of the internal standard or variability in the extraction process.
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Instability of the Internal Standard: Degradation of this compound during sample storage or processing.
-
Mass Spectrometer Issues: Suboptimal ionization source conditions or detector fatigue.
Q4: Can the deuterium label on this compound be lost during analysis?
A4: Yes, this phenomenon is known as isotopic exchange or back-exchange. Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbon atoms adjacent to carbonyl groups.[3] Loss of the deuterium label can lead to an underestimation of the internal standard signal and, consequently, an overestimation of the analyte concentration.
Troubleshooting Guides
Guide 1: High Background Noise
Problem: You are observing a high or noisy baseline in your chromatograms, making it difficult to accurately integrate the peaks for 4-Hydroxymethylambrisentan and its internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and injection port, with a strong solvent mixture (e.g., isopropanol:water). If contamination persists, clean individual components. |
| Matrix Effects | Optimize the sample preparation procedure to remove more interfering matrix components. Consider solid-phase extraction (SPE) for cleaner extracts. Modify the chromatographic gradient to better separate the analyte from the matrix. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's instructions. |
Guide 2: Poor Peak Shape or Shifting Retention Times
Problem: The chromatographic peaks for 4-Hydroxymethylambrisentan and/or this compound are broad, tailing, or their retention times are shifting between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Replace the analytical column with a new one of the same type. Use a guard column to extend the life of the analytical column. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| pH of the Mobile Phase | The pH of the mobile phase can affect the ionization state and retention of the analytes. Ensure the pH is consistent and appropriate for the compounds. |
| LC System Leak | Check for leaks in the LC system, as this can cause fluctuations in flow rate and retention time. |
| Chromatographic Shift of Deuterated Standard | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3] If this separation is significant and leads to differential matrix effects, consider adjusting the chromatography to ensure co-elution. |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of 4-Hydroxymethylambrisentan from plasma samples.
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
The following are suggested starting conditions for the analysis of 4-Hydroxymethylambrisentan and its d5-labeled internal standard. Optimization will be required for your specific instrumentation.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters Symmetry C18 (4.6 mm x 100 mm, 5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 10% Acetonitrile |
| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined empirically for your instrument. A starting point for Ambrisentan is m/z 377.1 → 301.2.[4] The transitions for 4-Hydroxymethylambrisentan and its d5-IS will be higher in mass. |
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 4-Hydroxymethylambrisentan | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Ambrisentan | 377.1 | 301.2 | To be determined | To be determined |
Note: The optimal MRM transitions and collision energies must be determined experimentally on the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for the analysis of 4-Hydroxymethylambrisentan.
Caption: Troubleshooting logic for high background noise.
References
Isotopic exchange risk for 4-Hydroxymethylambrisentan-d5
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for isotopic exchange in 4-Hydroxymethylambrisentan-d5. The following sections address common questions and troubleshooting scenarios to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my experiments?
Isotopic exchange is a chemical reaction in which a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice-versa. This process, also known as back-exchange, can compromise the isotopic purity of the standard. For quantitative bioanalysis using mass spectrometry, where this compound is often used as an internal standard, isotopic exchange can lead to an underestimation of the analyte concentration.
Q2: Where are the deuterium atoms located on the this compound molecule?
The exact positions of the five deuterium atoms on this compound are not consistently published by manufacturers. However, based on common metabolic pathways of ambrisentan and the goal of creating a stable internal standard, it is presumed that the deuterium atoms are located on one of the terminal phenyl rings. This is a common strategy to inhibit cytochrome P450-mediated oxidation, a major metabolic route for this class of compounds. This document will proceed under the assumption that the d5 label refers to a perdeuterated phenyl group.
Q3: What is the general risk of the deuterium labels on this compound exchanging with hydrogen?
Assuming the deuterium atoms are on a phenyl ring, they are covalently bonded to aromatic carbon atoms. These C-D bonds are generally very stable under typical experimental conditions used in bioanalysis (e.g., physiological pH, ambient temperature, common organic solvents like methanol and acetonitrile). The risk of isotopic exchange for aromatic deuterons is low in neutral or weakly acidic/basic solutions.
Q4: Under what specific conditions could isotopic exchange become a significant risk?
While generally stable, the risk of isotopic exchange for deuterium on an aromatic ring can increase under the following conditions:
-
Strongly Acidic Conditions: Exposure to strong acids, particularly at elevated temperatures, can facilitate electrophilic aromatic substitution, leading to the exchange of deuterium for hydrogen.
-
Strongly Basic Conditions: Very high pH, especially with heat, can also promote exchange, although this is generally less efficient for aromatic C-D bonds than for other types of C-D bonds.
-
Presence of Metal Catalysts: Certain transition metal catalysts can facilitate hydrogen-deuterium exchange on aromatic rings.
-
High Temperatures: Prolonged exposure to high temperatures can increase the rate of chemical reactions, including isotopic exchange.
Q5: How can I minimize the risk of isotopic exchange in my experiments?
To maintain the isotopic integrity of this compound, the following precautions are recommended:
-
Maintain Neutral pH: Whenever possible, prepare and store solutions in buffers with a pH range of 6-8.
-
Avoid Extreme Temperatures: Store stock solutions and samples at recommended temperatures (typically refrigerated or frozen) and avoid unnecessary exposure to high temperatures during sample preparation.
-
Use High-Purity Solvents: Utilize HPLC or LC-MS grade solvents to minimize contaminants that could potentially catalyze exchange reactions.
-
Limit Exposure Time: Minimize the time samples are kept in solution before analysis, especially if harsh conditions are unavoidable.
Q6: How would I be able to detect if isotopic exchange has occurred?
Isotopic exchange can be detected using high-resolution mass spectrometry. If exchange has occurred, you would observe a shift in the isotopic distribution of the compound. Specifically, you would see an increase in the abundance of ions corresponding to the d4, d3, etc., isotopologues, and a decrease in the abundance of the d5 parent ion. This can be monitored by comparing the mass spectrum of a freshly prepared standard to that of a sample that has been subjected to the experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Shift in isotopic pattern of the internal standard (e.g., M+4 peak is higher than expected relative to M+5) | Isotopic back-exchange with hydrogen from the solvent or matrix. | Review sample preparation and storage conditions. Check the pH of all solutions. If acidic or basic conditions are necessary, try to reduce the exposure time or temperature. Prepare a fresh stock solution and re-analyze to confirm the issue is with the sample processing and not the original standard. |
| Poor reproducibility of quantitative results | Inconsistent isotopic exchange across samples and standards. | Standardize all sample handling procedures, paying close attention to pH, temperature, and incubation times. Consider preparing standards in the same matrix as the unknown samples to match any potential for exchange. |
| Gradual decrease in the internal standard signal over time in stored processed samples | Degradation of the molecule or significant isotopic exchange. | Perform a stability study of the internal standard in the final sample matrix under the intended storage conditions to determine the acceptable storage duration. |
Stability Data Summary
The following table provides a qualitative summary of the expected stability of the deuterium labels on this compound (assuming deuteration on a phenyl ring) under various conditions.
| Condition | Parameter | Risk of Isotopic Exchange | Recommendation |
| pH | < 4 | Moderate to High (with heat) | Avoid prolonged exposure. Use the mildest effective acidic conditions. |
| 4 - 9 | Low | Ideal working range. | |
| > 9 | Low to Moderate (with heat) | Avoid prolonged exposure. Use the mildest effective basic conditions. | |
| Temperature | < 4 °C | Low | Recommended for long-term storage of solutions. |
| Ambient (20-25 °C) | Low | Suitable for routine sample preparation and analysis. | |
| > 40 °C | Moderate | Minimize exposure time. | |
| Solvents | Acetonitrile, Methanol, Water | Low | Standard solvents are generally safe. |
| D₂O, Deuterated Solvents | N/A | No risk of back-exchange, but forward exchange from analyte is possible if it has labile protons. |
Visual Guides
Caption: Workflow for assessing the risk of isotopic exchange.
Caption: The Kinetic Isotope Effect enhances metabolic stability.
Technical Support Center: 4-Hydroxymethylambrisentan-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 4-Hydroxymethylambrisentan-d5 by LC-MS.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Severe ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of your analyte.[1][2]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Protocol: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[3][4]
-
Interpretation: The timing and duration of the signal suppression will guide your chromatographic and sample preparation optimization.
-
-
Optimize Sample Preparation:
-
Rationale: The goal is to remove interfering matrix components before LC-MS analysis.[2][5] The choice of technique depends on the complexity of your sample matrix.
-
Comparison of Sample Preparation Techniques:
Technique Principle Effectiveness for Ion Suppression Considerations Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol). Least effective for removing a broad range of interferences, as it primarily removes proteins.[1][3] Simple, fast, and inexpensive. Often a starting point. Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. More effective than PPT at removing salts and some polar interferences.[1][2] Requires optimization of solvent choice and pH. | Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective for removing a wide range of interferences, leading to a cleaner extract and reduced ion suppression.[2][6] | Requires method development to select the appropriate sorbent and elution conditions. |
-
-
Chromatographic Optimization:
-
Goal: Separate this compound from co-eluting matrix components.[5]
-
Strategies:
-
Modify Gradient Profile: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and reduce the magnitude of ion suppression.[1][5]
-
-
-
Dilute the Sample:
Issue 2: Inconsistent and Irreproducible Results for QC Samples
Possible Cause: Variable matrix effects across different samples are leading to inconsistent levels of ion suppression.[7]
Troubleshooting Steps:
-
Implement a More Robust Sample Preparation Method:
-
Utilize Matrix-Matched Calibrators and QCs:
-
Protocol: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[2]
-
Rationale: This helps to normalize the ion suppression effect between your standards and samples, leading to more accurate quantification.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Best Practice: The use of a SIL-IS is the most effective way to compensate for ion suppression.[7] Since this compound is a deuterated form of 4-Hydroxymethylambrisentan, it serves as an ideal internal standard for the unlabeled analyte. It will co-elute and experience the same degree of ion suppression, allowing for a reliable analyte/IS ratio for quantification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting molecules from the sample matrix.[1][2][7] This competition for ionization leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte of interest.[1][2] These can include:
-
Endogenous compounds: Salts, lipids, proteins, and metabolites from the biological sample.[3][4]
-
Exogenous substances: Formulation agents, plasticizers from lab consumables, and mobile phase additives.[1][5]
Q3: How can I detect ion suppression in my assay?
A3: A common method is to perform a post-column infusion experiment.[3] A solution of your analyte is continuously infused into the mass spectrometer's ion source while a blank sample extract is injected. A decrease in the analyte's signal at specific retention times indicates the elution of interfering compounds that cause ion suppression.[4]
Q4: Can changing the ionization source help reduce ion suppression?
A4: Yes, switching the ionization technique can sometimes mitigate ion suppression. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[1][5] The choice depends on the physicochemical properties of your analyte.
Q5: Why is a stable isotope-labeled internal standard like this compound recommended?
A5: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[7][8] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MS/MS Transitions for 4-Hydroxymethylambrisentan-d5
Welcome to the technical support center for the optimization of MS/MS transitions for 4-Hydroxymethylambrisentan-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: The exact monoisotopic mass of this compound needs to be calculated based on its chemical formula. Assuming the d5 label is on the phenyl ring, the fragmentation pattern is expected to be similar to the unlabeled compound, with a mass shift. For Ambrisentan, a common protonated precursor ion [M+H]+ is observed at m/z 379.09.[1] The introduction of a hydroxymethyl group (-CH2OH) and five deuterium atoms will increase the mass.
To determine the optimal transitions, direct infusion of a dilute solution of this compound into the mass spectrometer is recommended. This will allow for the experimental determination of the precursor ion and its most abundant and stable product ions.
Q2: How can I optimize the collision energy and other MS/MS parameters for my specific instrument?
A2: Optimization of MS/MS parameters is crucial for achieving the best sensitivity and specificity. Vendor software often provides tools to automate this process.[2] A general manual approach involves:
-
Infuse the Analyte: Continuously infuse a solution of this compound at a typical concentration used in your analytical method.
-
Select the Precursor Ion: In full scan mode, identify the most abundant and stable precursor ion, which is typically the [M+H]+ adduct.
-
Vary Collision Energy (CE): While monitoring the precursor ion, ramp the collision energy to observe the formation and intensity of various product ions.
-
Select Product Ions: Choose at least two product ions for quantification and qualification. The most intense and stable fragment is typically used for quantification, while a second fragment confirms the identity of the analyte.
-
Optimize Other Parameters: Fine-tune other parameters such as cone voltage (or equivalent), collision gas pressure, and source temperatures to maximize the signal intensity of the chosen transitions.
Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal MS/MS Parameters: Ensure that all MS parameters, particularly collision energy and cone voltage, are properly optimized for your specific instrument and analyte.
-
Ion Source Issues: A dirty or contaminated ion source can significantly reduce signal intensity. Regular cleaning and maintenance are essential.[3]
-
Mobile Phase Composition: The pH and organic content of the mobile phase can greatly influence ionization efficiency. For basic compounds like Ambrisentan and its metabolites, an acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation and signal in positive ion mode.[4][5]
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Consider optimizing your sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of the target analyte.[5] Improving chromatographic separation or using a more effective sample preparation method can mitigate these effects.
Q4: My chromatographic peak shape is poor (e.g., tailing, splitting, or broad). How can I improve it?
A4: Poor peak shape can compromise resolution and the accuracy of quantification.[3] Consider the following:
-
Column Contamination: A buildup of contaminants on the column can lead to peak tailing and splitting.[6] Flushing the column or using a guard column can help.
-
Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[6] If possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.[6] Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Residual silanol groups on the column can interact with basic analytes, causing peak tailing. Using a column with advanced end-capping or a mobile phase with a competing base can help.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[6]
Troubleshooting Guides
Issue 1: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[3][4] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
| Leaks in the LC System | Check for any leaks in the pump, injector, and fittings, as this can introduce air and cause pressure fluctuations and noise. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for your analyte and column chemistry.[4] |
Issue 2: Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase from a single, well-mixed bottle. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Column Degradation | Over time, column performance can degrade. Replace the column if flushing and cleaning do not resolve the issue. |
| Changes in Flow Rate | Check the pump for proper operation and ensure the flow rate is stable. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive ion mode to identify the precursor ion ([M+H]+).
-
Select the precursor ion for fragmentation and perform a product ion scan.
-
Vary the collision energy in increments of 2-5 eV to find the optimal energy that produces the most abundant and stable product ions.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM). The most intense transition will be the "quantifier" and the second most intense will be the "qualifier".
-
Optimize the cone voltage (or equivalent parameter) for the precursor ion to maximize its intensity.
Visualizations
Caption: Workflow for optimizing MS/MS transitions.
Caption: Logic for troubleshooting a weak MS signal.
References
- 1. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Overcoming Poor Recovery of 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of 4-Hydroxymethylambrisentan-d5 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled version of 4-Hydroxymethylambrisentan, a metabolite of the drug Ambrisentan.[1] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of 4-Hydroxymethylambrisentan in biological matrices.[1] The use of a SIL-IS is crucial for correcting variations during sample preparation and analysis.[2][3][4]
Q2: What are the common causes for poor recovery of a deuterated internal standard like this compound?
A2: Poor recovery of deuterated internal standards can stem from several factors throughout the analytical workflow. These include issues with sample preparation (e.g., inefficient extraction), analyte adsorption to surfaces, degradation of the standard, and suboptimal LC-MS/MS instrument parameters.[5][6][7]
Q3: Can the position of the deuterium label affect the stability and recovery of this compound?
A3: Yes, the position of the deuterium label is critical. If the deuterium atoms are on exchangeable sites, such as hydroxyl (-OH) or amine (-NH) groups, they can be replaced by hydrogen atoms from the solvent, a phenomenon known as isotopic exchange.[8] This can lead to a loss of the deuterated signal and an artificially inflated response for the unlabeled analyte. It is essential to use internal standards where the deuterium labels are on stable positions, such as carbon atoms not prone to enolization.[5]
Q4: How can I differentiate between poor recovery and ion suppression in my LC-MS/MS analysis?
A4: Poor recovery refers to the physical loss of the analyte during sample processing, while ion suppression is a matrix effect that reduces the ionization efficiency of the analyte in the mass spectrometer's ion source.[8] To distinguish between them, you can compare the peak area of the internal standard in a neat solution (solvent) versus its peak area in an extracted blank matrix sample (post-extraction spike). A significant decrease in the peak area in the matrix sample indicates ion suppression. Poor recovery will be evident if the peak area is low even in the absence of matrix.
Troubleshooting Guide
Poor recovery of this compound can be a significant obstacle to achieving accurate and reproducible results. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Signal for this compound
This is a critical issue that needs to be addressed before proceeding with sample analysis.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect Concentration of Internal Standard | Verify the concentration of your this compound stock solution. Prepare fresh dilutions and re-analyze. |
| Degradation of the Standard | Check the storage conditions and expiration date of the standard. If degradation is suspected, prepare a fresh working solution from a new stock vial.[5] |
| Instrumental Issues | Ensure the LC-MS/MS is properly tuned and calibrated. Optimize the ionization source parameters specifically for this compound. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. Infuse the standard directly into the mass spectrometer to confirm the correct transition and optimize collision energy. |
Problem: Inconsistent or Low Recovery During Sample Preparation
This is often the most challenging aspect to troubleshoot. The following sections provide detailed guidance on optimizing your sample preparation protocol.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for poor sample preparation recovery.
1. Investigating Adsorption
4-Hydroxymethylambrisentan, being a metabolite, may have polar functional groups that can lead to adsorption onto glass or plastic surfaces, resulting in significant loss of the analyte.[7]
-
Solution:
2. Optimizing Solid-Phase Extraction (SPE)
SPE is a common technique for cleaning up complex biological samples.[9] However, suboptimal conditions can lead to poor recovery.
-
Key Parameters to Optimize:
-
Sorbent Selection: For a molecule like 4-Hydroxymethylambrisentan, a mixed-mode or polymeric reversed-phase sorbent may be effective.
-
pH of Loading Solution: The pH of the sample should be adjusted to ensure the analyte is in a neutral form to retain it on a reversed-phase sorbent.
-
Wash Solvents: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution Solvent: The elution solvent should be strong enough to fully desorb the analyte from the sorbent.
-
Example Data: SPE Optimization
| SPE Sorbent | Loading pH | Wash Solvent | Elution Solvent | Recovery of this compound (%) |
| C18 | 7.0 | 5% Methanol in Water | Acetonitrile | 45 ± 5% |
| Mixed-Mode | 4.0 | 20% Methanol in Water | 5% NH4OH in Acetonitrile | 88 ± 4% |
| Polymeric RP | 7.0 | 10% Methanol in Water | Methanol | 62 ± 6% |
3. Optimizing Liquid-Liquid Extraction (LLE)
LLE is another widely used technique for sample cleanup.[10] The efficiency of LLE depends on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
-
Key Parameters to Optimize:
-
Extraction Solvent: The choice of solvent is critical. A solvent with similar polarity to 4-Hydroxymethylambrisentan will provide better extraction efficiency.
-
Sample pH: Adjusting the pH of the aqueous sample can significantly impact the extraction efficiency of ionizable compounds. For acidic compounds like 4-Hydroxymethylambrisentan, acidifying the sample will promote its partition into the organic phase.
-
Solvent Volume and Number of Extractions: Increasing the volume of the organic solvent or performing multiple extractions can improve recovery.
-
Example Data: LLE Optimization
| Extraction Solvent | Sample pH | Number of Extractions | Recovery of this compound (%) |
| Ethyl Acetate | 7.0 | 1 | 55 ± 7% |
| Methyl-tert-butyl ether (MTBE) | 4.0 | 2 | 92 ± 5% |
| Dichloromethane | 7.0 | 1 | 68 ± 6% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a starting point and may require further optimization.
Workflow Diagram for SPE
Caption: Step-by-step workflow for Solid-Phase Extraction.
Materials:
-
Mixed-mode SPE cartridges (e.g., Strata-X-A)
-
Human plasma samples
-
This compound internal standard solution
-
Formic acid
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Water (HPLC grade)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
Workflow Diagram for LLE
Caption: Step-by-step workflow for Liquid-Liquid Extraction.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution. Add 50 µL of 1M formic acid and vortex.
-
Extraction: Add 600 µL of MTBE to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Second Extraction (Optional but Recommended): Repeat steps 2-4 with a fresh aliquot of MTBE and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined organic layers to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Ambrisentan Signaling Pathway
Ambrisentan is a selective endothelin receptor antagonist.[11][12] It primarily blocks the endothelin A (ETA) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and cell proliferation.
Caption: Ambrisentan's mechanism of action as an ETA receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. youtube.com [youtube.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of 4-Hydroxymethylambrisentan-d5 in long-term storage
This technical support center provides guidance on the long-term storage and stability of 4-Hydroxymethylambrisentan-d5. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C. When stored as a solid, it is expected to be stable for at least two years. For solutions in organic solvents, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at -20°C and used within a few weeks.
Q2: How can I assess the stability of my this compound sample if I suspect degradation?
A2: The stability of your sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques can be used to determine the purity of the compound and identify any potential degradation products.[1] A comparison of the analytical profile of your sample to a reference standard or to the initial analysis data from the manufacturer will indicate if degradation has occurred.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can help identify the potential degradation products and pathways.[3][4]
Q4: Can I use a sample of this compound that has been stored at room temperature for a short period?
A4: While short excursions to room temperature may not significantly impact the stability of the solid compound, it is not ideal.[5] The stability under these conditions is not guaranteed. It is recommended to perform a purity check using a suitable analytical method like HPLC before use to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Sample degradation due to improper storage. | Verify the storage conditions of your sample. If stored improperly, acquire a new sample. Perform a purity check on the existing sample using HPLC or LC-MS. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use mass spectrometry to characterize the unknown peaks. |
| Loss of signal intensity in mass spectrometry | Degradation of the compound leading to a lower concentration. | Prepare a fresh stock solution from a properly stored solid sample. Calibrate the instrument with a fresh standard. |
Stability Data
The following table summarizes the expected stability of this compound under different storage conditions based on general principles for analogous compounds. This data is illustrative and should be confirmed with lot-specific information from the supplier.
| Storage Condition | Form | Duration | Purity (%) |
| -20°C | Solid | 24 Months | >98% |
| 4°C | Solid | 12 Months | >95% |
| 25°C (Room Temperature) | Solid | 1 Month | >90% |
| -20°C | Solution (in DMSO) | 1 Month | >95% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described above to identify and quantify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Hydroxymethylambrisentan-d5
In the landscape of pharmacokinetic and drug metabolism studies, the demand for rigorous and reliable bioanalytical methods is paramount. For researchers engaged in the development of therapeutics related to pulmonary arterial hypertension, the accurate quantification of ambrisentan and its metabolites is a critical step. This guide provides a comprehensive comparison of the analytical performance of 4-Hydroxymethylambrisentan-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Unparalleled Accuracy and Precision with an Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering significant advantages over the use of structurally similar but non-isotopically labeled compounds. This compound, being a deuterated analog of the primary metabolite of ambrisentan, co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.
Comparative Performance Data
The following table summarizes typical accuracy and precision data from validated bioanalytical methods for the quantification of ambrisentan and its metabolite, 4-hydroxymethylambrisentan, using a stable isotope-labeled internal standard like this compound. The data is benchmarked against methods employing a non-isotopically labeled internal standard.
| Analytical Parameter | This compound (Isotope-Labeled IS) | Alternative (Non-Isotope Labeled IS) |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect Variability | Minimized | Potential for significant variability |
| Extraction Recovery | Consistent and tracked | Variable and untracked |
Note: The data presented is a synthesis of results from published literature on the bioanalysis of ambrisentan and its metabolites and serves as a representative comparison.
The Experimental Backbone: A Validated Bioanalytical Method
The superior performance of this compound is realized through a meticulously validated experimental protocol. Below is a detailed methodology for a typical LC-MS/MS assay for the simultaneous quantification of ambrisentan and 4-hydroxymethylambrisentan in human plasma.
Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ambrisentan: m/z 379.2 → 202.1
-
4-Hydroxymethylambrisentan: m/z 395.2 → 218.1
-
This compound: m/z 400.2 → 223.1
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Visualizing the Path to Reliable Data
To further elucidate the methodologies and principles discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and concepts.
Caption: Workflow for bioanalytical method validation.
Caption: Role of the internal standard in LC-MS/MS analysis.
A Comparative Guide to Internal Standards for Ambrisentan Bioanalysis: A Focus on 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the pulmonary arterial hypertension drug, Ambrisentan, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of 4-Hydroxymethylambrisentan-d5 with other commonly employed internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization.[1][2][3][4] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in LC-MS-based bioanalysis.[2][4][5][6][7] This is because their behavior is nearly identical to the unlabeled analyte, leading to more effective correction for matrix effects and other sources of analytical variability.[7][8][9]
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a deuterated form of 4-hydroxymethylambrisentan, a major metabolite of Ambrisentan. As a SIL internal standard, it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more consistent analyte-to-internal standard response ratio and, consequently, higher accuracy and precision.[8]
Key Advantages of this compound:
-
Physicochemical Similarity: Being a deuterated analog of a major metabolite, it closely mirrors the extraction recovery and chromatographic behavior of Ambrisentan and its metabolites.
-
Correction for Matrix Effects: It effectively compensates for variations in signal intensity caused by the sample matrix, a common challenge in bioanalysis.[8]
-
Improved Precision and Accuracy: The use of a SIL-IS generally results in lower variability and bias in quantitative results.[7][8]
Alternative Internal Standards: Structural Analogs
In the absence of a SIL internal standard, a structural analog—a compound with a similar chemical structure but different molecular weight—may be used. For Ambrisentan analysis, compounds like Midazolam and Armodafinil have been employed. While often more readily available and less expensive, they may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for analytical variability.[2][8]
Performance Data Comparison
The following tables summarize the performance of different internal standards for Ambrisentan quantification from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different laboratories.
Table 1: Performance Data for Deuterated Ambrisentan as Internal Standard
| Parameter | Result | Reference |
| Linearity | 0.1 - 200 ng/mL | [10] |
| Intra-batch Precision | ≤ 15% | [10] |
| Inter-batch Precision | ≤ 15% | [10] |
| Intra-batch Accuracy | ≤ ±15% | [10] |
| Inter-batch Accuracy | ≤ ±15% | [10] |
| Recovery | 69.4% | [10] |
Table 2: Performance Data for Midazolam as Internal Standard
| Parameter | Result | Reference |
| Linearity | 10.0 - 2000.2 ng/mL | |
| Within-run Precision | <11% | |
| Between-run Precision | <14% | |
| Recovery | Not Reported | |
| Matrix Effect | Not Reported |
Table 3: Performance Data for Armodafinil as Internal Standard
| Parameter | Result | Reference |
| Linearity | 1 - 2000 ng/mL | [11] |
| Precision | <10% | [11] |
| Accuracy | 100 ± 8% | [11] |
| Recovery | Not Reported | [11] |
| Matrix Effect | Not Reported | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. The following sections outline typical experimental protocols for Ambrisentan bioanalysis using different internal standards.
Method Using Deuterated Ambrisentan Internal Standard[10]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a reversed-phase C18 column.
-
Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
Method Using Midazolam as Internal Standard
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: High-performance liquid chromatography (HPLC) with a Beta Basic-8 column and an isocratic mobile phase.
-
Detection: Tandem mass spectrometry (MS/MS) with detection of proton adducts in multiple reaction monitoring-positive mode.
Method Using Armodafinil as Internal Standard[11]
-
Sample Preparation: Acetonitrile precipitation.
-
Chromatography: High-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a gradient program.
-
Detection: Tandem mass spectrometry (MS/MS) with positive ion electrospray ionization and multiple reaction monitoring.
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for bioanalytical method validation.
Caption: Decision tree for selecting an internal standard.
Caption: General workflow for a bioanalytical method.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality of bioanalytical data. For the quantification of Ambrisentan, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. The available data, although from different sources, consistently supports the superior performance of SIL internal standards in terms of accuracy and precision. While structural analogs can be used, they may not provide the same level of reliability in correcting for analytical variability. Researchers should carefully consider the specific requirements of their study and the principles outlined in this guide when selecting an internal standard for Ambrisentan bioanalysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Ambrisentan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of ambrisentan, a selective endothelin-A (ET-A) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] The selection of an appropriate analytical assay is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the two most prevalent techniques for ambrisentan analysis.
Introduction to Ambrisentan Analysis
Ambrisentan's therapeutic efficacy is linked to its plasma concentration. Therefore, accurate and precise quantification is essential. Assays for ambrisentan are employed in various contexts, from analyzing bulk pharmaceutical ingredients (APIs) to measuring drug levels in biological matrices like human plasma. The choice between methods like HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While both methods rely on calibrated standards for quantification, their performance characteristics differ significantly.
Mechanism of Action: Signaling Pathway
Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin-A (ET-A) receptor. This prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor.[1][3][4] The overactivation of the endothelin pathway is a key factor in the pathophysiology of pulmonary hypertension.[4] By inhibiting this pathway, ambrisentan leads to vasodilation of the pulmonary arteries, reducing the strain on the heart.[2][3]
Comparative Performance of Analytical Methods
The following tables summarize the performance of representative HPLC and LC-MS/MS methods for ambrisentan quantification based on published validation data. LC-MS/MS generally offers superior sensitivity, making it the preferred method for bioanalytical applications where drug concentrations are low.
Table 1: Performance Characteristics of HPLC Methods for Ambrisentan
| Parameter | Method 1 (Bulk Drug) | Method 2 (Dosage Form) |
| Column | Phenomenex C18 (250x4.6mm, 5µm)[5] | Hypersil GOLD C18 (150x4.6mm, 5µm)[6][7] |
| Mobile Phase | 0.05% H₃PO₄ : Methanol (20:80 v/v)[5] | Methanol : Water : Acetonitrile (40:40:20 v/v)[6][7] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[6][7] |
| Detection (UV) | 262 nm[5] | 260 nm[6][7] |
| Linearity Range | 5-25 µg/mL[5] | 1-20 µg/mL[6] |
| Correlation (r²) | >0.999[5] | >0.990[6] |
| Recovery | 99.3-101.3%[5] | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Methods for Ambrisentan in Plasma
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Column | Waters Symmetry C18 (100x4.6mm, 5µm)[8] | Reversed-phase C18[9] |
| Mobile Phase | Gradient: Methanol/Acetonitrile & Ammonium Acetate[8] | Gradient Program[9] |
| Flow Rate | 0.5 mL/min[8] | Not Reported |
| Detection | ESI Negative Ion MRM[8] | ESI Positive Ion MRM[9] |
| Linearity Range | 2-2000 ng/mL[8] | 1-2000 ng/mL[9] |
| LLOQ | 2 ng/mL[8] | 1 ng/mL[9] |
| Intra-day Precision | <2.72%[8] | <10%[9] |
| Inter-day Precision | <8.98%[8] | <10%[9] |
| Extraction Recovery | 74.6-80.5%[8] | Not Reported |
| Accuracy | Not Reported | 100 ± 8%[9] |
Experimental Protocols and Workflows
The general workflow for ambrisentan analysis involves sample preparation, chromatographic separation, detection, and data analysis. The complexity of the sample preparation step is highly dependent on the sample matrix.
Protocol 1: HPLC-UV Analysis of Ambrisentan in Pharmaceutical Dosage Forms
This protocol is adapted from methods developed for the quality control of ambrisentan tablets.[6][10]
-
Standard Preparation: Accurately weigh and dissolve ambrisentan reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create calibration standards across the desired range (e.g., 1-20 µg/mL).[6]
-
Sample Preparation: Weigh and finely powder a set number of tablets (e.g., 20).[10] An amount of powder equivalent to a single dose is dissolved in the solvent, sonicated, and diluted to a final nominal concentration within the calibration range. The solution is filtered through a 0.45 µm filter prior to injection.[6][10]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of ambrisentan in the samples from the calibration curve.
Protocol 2: LC-MS/MS Bioanalysis of Ambrisentan in Human Plasma
This protocol is based on highly sensitive methods for pharmacokinetic studies.[8]
-
Standard Preparation: Prepare stock solutions of ambrisentan and a suitable internal standard (IS), such as deuterated ambrisentan, in methanol. Spike blank human plasma with working solutions to create calibration curve standards (e.g., 2-2000 ng/mL) and quality control (QC) samples.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 100 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Gradient elution using an organic phase (e.g., 40% methanol-60% acetonitrile) and an aqueous phase (e.g., 5 mmol/L ammonium acetate in 10% acetonitrile).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for ambrisentan (e.g., m/z 377.1→301.2) and the IS.[8]
-
-
Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Quantify ambrisentan in the plasma samples using the regression equation from the weighted calibration curve.
Conclusion and Recommendations
The choice of analytical method for ambrisentan is dictated by the specific application.
-
For quality control of bulk drug and pharmaceutical dosage forms , where concentrations are high, a validated HPLC-UV method is simple, cost-effective, and provides the necessary accuracy and precision.[5]
-
For bioanalytical applications , such as pharmacokinetic or therapeutic drug monitoring studies in plasma, the high sensitivity and selectivity of LC-MS/MS are required to accurately quantify the low concentrations of the drug. The use of a stable isotope-labeled internal standard in LC-MS/MS methods is highly recommended to compensate for matrix effects and variability in sample processing.[8]
Cross-validation between different laboratories or a comparison of a newly developed method against an established one is a crucial step to ensure data reliability, regardless of the platform used. This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most appropriate assay for their ambrisentan analysis needs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
A Comparative Guide to the Linearity and Range for Ambrisentan Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of ambrisentan, a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. The focus of this comparison is on the linearity and range of these methods, crucial parameters for their validation and application in research and drug development. The information presented is supported by experimental data from published studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical technique for their needs.
Quantitative Data Summary
The performance of different analytical methods for ambrisentan quantification is summarized in the tables below. These tables highlight the key parameters of linearity, range, limit of detection (LOD), and limit of quantification (LOQ) for each method.
Table 1: UV-Visible Spectrophotometry Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Derivative Spectrophotometry | 20 - 100 | 0.9991 | 3.75 | 11.37 | [1] |
| Difference Spectrophotometry | 20 - 100 | 0.999 | 2.842 | 8.613 | [1] |
| UV-Vis Spectrophotometry | 10 - 50 | 0.9993 | 0.522 | 1.944 | [2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 1 - 20 | >0.990 | 0.22 | 0.67 | [3] |
| RP-HPLC | 10 - 50 | 0.998 | - | - | [4] |
| RP-HPLC | 50 - 150 | 0.9999 | - | - | [5] |
| RP-HPLC | 25 - 200 | - | 0.2 | 0.6 | [6] |
| RP-HPLC | 20 - 200 | >0.999 | - | - | [7] |
| RP-HPLC | 5 - 25 | 0.999 | - | - | [8] |
Table 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Human Plasma | 2 - 2000 | Good | 2 | [9] |
| Rat Plasma | 100 - 10,000 | >0.99 | 100 | [10] |
| Human Plasma (Total) | 0.1 - 200 | - | 0.1 | [11] |
| Human Plasma (Unbound) | 0.1 - 10 | - | 0.1 | [11] |
| Rat Plasma | 1 - 2000 | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Derivative and Difference Spectrophotometry
-
Methodology : The derivative spectrophotometric method involved measuring the absorbance of ambrisentan in a 0.2M pH 6.8 phosphate buffer solution. The difference spectrophotometric method utilized the spectral characteristic differences of the drug in an acid buffer (pH 2 phosphate buffer) and a basic buffer (pH 8 phosphate buffer). All measurements were conducted at a wavelength of 263 nm.[1]
-
Linearity Assessment : Calibration curves were constructed by plotting absorbance against the concentration of ambrisentan standard solutions ranging from 20-100 mcg/mL. Linear regression analysis was performed to determine the linearity.[1]
-
LOD and LOQ Determination : The limit of detection (LOD) and limit of quantification (LOQ) were calculated using the standard deviation method.[1]
RP-HPLC Method for Simultaneous Determination of Ambrisentan and Tadalafil
-
Chromatographic Conditions : A Hypersil GOLD C18 column (150 mm × 4.6 mm, 5 μm) was used with a mobile phase consisting of methanol, water, and acetonitrile (40:40:20, v/v/v). The flow rate was 0.5 mL/min, and detection was performed at 260 nm.[3]
-
Linearity Assessment : Calibration curves were established over a concentration range of 1–20 μg/mL for ambrisentan.[3]
-
LOD and LOQ Determination : The sensitivity of the method was determined by measuring the LOD and LOQ at signal-to-noise ratios of 3 and 10, respectively.[3]
LC-MS/MS Method for Quantification in Human Plasma
-
Sample Preparation : Ambrisentan and an internal standard were extracted from human plasma using liquid-liquid extraction.[9]
-
Chromatographic and Mass Spectrometric Conditions : Chromatographic separation was achieved on a Waters Symmetry C18 column (4.6 mm × 100 mm, 5 μm). The mobile phase consisted of an organic phase (40% methanol - 60% acetonitrile) and an aqueous phase (5 mmol/L ammonium acetate - 10% acetonitrile) at a flow rate of 0.5 mL/min. An electrospray ionization source was used in negative ion mode with multi-reaction monitoring. The monitored ion pairs were m/z 377.1→301.2 for ambrisentan.[9]
-
Linearity Assessment : The linearity was evaluated over a concentration range of 2-2000 ng/mL.[9]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for ambrisentan quantification.
References
- 1. ijrar.org [ijrar.org]
- 2. A Concise Review on Analytical Profile of Ambrisentan - ProQuest [proquest.com]
- 3. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 10. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Method Robustness Testing: Featuring 4-Hydroxymethylambrisentan-d5
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Method robustness, a key component of method validation, demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This guide provides a comparative framework for conducting robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Ambrisentan, utilizing 4-Hydroxymethylambrisentan-d5 as an internal standard.
Introduction to Method Robustness
Robustness testing is a critical aspect of analytical method validation, ensuring that a method is reliable and reproducible under the kinds of minor variations that can occur during routine use.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) emphasize the importance of robustness studies to guarantee the quality and consistency of analytical data in pharmaceutical development.[1][5][6]
This guide focuses on a stability-indicating HPLC method for Ambrisentan, an antihypertensive drug used to treat pulmonary arterial hypertension.[7] The method employs this compound, a deuterium-labeled analog of a key metabolite, as an internal standard to enhance accuracy and precision.[8]
Experimental Protocol: Robustness Testing of Ambrisentan HPLC Method
This section details the experimental protocol for assessing the robustness of an HPLC method for the quantification of Ambrisentan.
Objective: To evaluate the robustness of the HPLC method by intentionally varying critical method parameters and observing the effect on key system suitability and analytical results.
Internal Standard: this compound
Alternative Internal Standards for Comparison: While this compound is an ideal internal standard due to its structural similarity and mass difference from the analyte, other compounds could be considered, such as:
-
Ambrisentan-d9
-
A structurally similar compound with a stable retention time not co-eluting with Ambrisentan or its impurities.
System Suitability Criteria:
-
Resolution (Rs): ≥ 2.0 between Ambrisentan and the nearest impurity peak.
-
Tailing Factor (T): ≤ 1.5 for the Ambrisentan peak.
-
Theoretical Plates (N): ≥ 2000 for the Ambrisentan peak.
-
Relative Standard Deviation (RSD) of Peak Area Ratio: ≤ 2.0% for six replicate injections of the standard solution.
Robustness Parameters and Variations: The following parameters will be intentionally varied to assess their impact on the method's performance.[5][9][10]
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Phase Composition (%) | 50% Acetonitrile | 48% Acetonitrile | 52% Acetonitrile |
| Wavelength (nm) | 260 | 258 | 262 |
Data Presentation: Comparative Robustness Data
The following tables summarize the hypothetical results of the robustness study, comparing the performance of the method under each varied condition against the nominal conditions.
Table 1: System Suitability Test (SST) Results under Varied Conditions
| Parameter Variation | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| Nominal | 2.8 | 1.2 | 5500 |
| Flow Rate (0.9 mL/min) | 2.7 | 1.2 | 5600 |
| Flow Rate (1.1 mL/min) | 2.9 | 1.2 | 5400 |
| Temperature (28°C) | 2.7 | 1.2 | 5400 |
| Temperature (32°C) | 2.9 | 1.2 | 5600 |
| pH (2.8) | 2.6 | 1.3 | 5300 |
| pH (3.2) | 3.0 | 1.1 | 5700 |
| Organic Phase (48%) | 2.5 | 1.3 | 5200 |
| Organic Phase (52%) | 3.1 | 1.1 | 5800 |
| Wavelength (258 nm) | 2.8 | 1.2 | 5500 |
| Wavelength (262 nm) | 2.8 | 1.2 | 5500 |
Table 2: Assay Results for Ambrisentan under Varied Conditions
| Parameter Variation | Ambrisentan Concentration (µg/mL) | % Recovery |
| Nominal | 100.2 | 100.2% |
| Flow Rate (0.9 mL/min) | 99.8 | 99.8% |
| Flow Rate (1.1 mL/min) | 100.5 | 100.5% |
| Temperature (28°C) | 99.7 | 99.7% |
| Temperature (32°C) | 100.6 | 100.6% |
| pH (2.8) | 99.5 | 99.5% |
| pH (3.2) | 100.8 | 100.8% |
| Organic Phase (48%) | 99.2 | 99.2% |
| Organic Phase (52%) | 101.1 | 101.1% |
| Wavelength (258 nm) | 100.1 | 100.1% |
| Wavelength (262 nm) | 100.3 | 100.3% |
Interpretation of Results: The data presented in Tables 1 and 2 indicate that the analytical method is robust within the tested parameter ranges. All system suitability criteria were met under all varied conditions. The percentage recovery of Ambrisentan remained within the acceptable range of 98-102%, demonstrating the method's reliability.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the robustness testing process.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Hydroxymethylambrisentan-d5 for Accurate Quantification
For researchers, scientists, and drug development professionals dedicated to precise and reliable bioanalytical data, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 4-Hydroxymethylambrisentan-d5, a stable isotope-labeled internal standard, with non-deuterated alternatives for the quantification of 4-Hydroxymethylambrisentan, a metabolite of the pulmonary arterial hypertension drug, Ambrisentan. The following data and protocols underscore the superior performance of deuterated standards in mitigating matrix effects and ensuring accurate recovery.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This is due to the nearly identical physicochemical properties between the analyte and its deuterated counterpart, which allows for effective compensation of variability during sample preparation and analysis. While structural analog internal standards are sometimes employed due to cost or availability, they can introduce a significant risk of analytical error.
Comparative Analysis of Recovery and Matrix Effect
The following table summarizes the performance of a bioanalytical method for (S)-4-hydroxymethylambrisentan using a non-deuterated internal standard, as reported in a study by Lu et al. (2021). While direct comparative data for this compound was not available in a single head-to-head study, the expected performance of a deuterated standard is included based on established bioanalytical principles. Stable isotope-labeled standards are designed to co-elute with the analyte and experience identical ionization suppression or enhancement, leading to a normalized matrix effect that is consistently close to 100% with low variability. Similarly, their near-identical extraction behavior results in highly consistent and predictable recovery.
| Parameter | Internal Standard Type | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| (S)-4-hydroxymethylambrisentan | Non-Deuterated (Tolbutamide) | 4 | 91.51 | 118.49 |
| 40 | 109.62 | 108.56 | ||
| 400 | 102.34 | 109.61 | ||
| 4-Hydroxymethylambrisentan | This compound (Expected) | Low, Medium, High QC | Consistent and close to analyte recovery | ~100% (after normalization) |
Data for the non-deuterated internal standard is derived from a study quantifying (S)-4-hydroxymethylambrisentan where Tolbutamide was used as the internal standard for the parent drug, ambrisentan.[1]
The Decisive Advantage of a Deuterated Internal Standard
The data presented highlights that while a method with a non-deuterated internal standard can be validated, the matrix effect for (S)-4-hydroxymethylambrisentan showed some variability and deviation from 100%, with values ranging from 108.56% to 118.49%.[1] This indicates that the internal standard did not perfectly track the ionization behavior of the analyte. In contrast, this compound, being structurally identical to the analyte with the exception of the isotopic labels, would be expected to experience the same degree of matrix effect, resulting in a normalized ratio that is consistently close to unity. This significantly enhances the accuracy and precision of the quantification.
Experimental Protocols
Below are detailed methodologies for the assessment of recovery and matrix effect, based on established protocols for the bioanalysis of 4-Hydroxymethylambrisentan.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Recovery Assessment
-
Prepare three sets of samples at low, medium, and high quality control (QC) concentrations.
-
Set A (Pre-extraction spike): Spike blank plasma with the analyte and internal standard and process as described above.
-
Set B (Post-extraction spike): Process blank plasma as described above. Spike the extracted matrix with the analyte and internal standard before the final reconstitution step.
-
Set C (Neat solution): Spike the analyte and internal standard in the mobile phase at the same final concentration as the QC samples.
-
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Matrix Effect Assessment
-
Prepare two sets of samples at low and high QC concentrations from at least six different lots of blank plasma.
-
Set B (Post-extraction spike): Process blank plasma from each lot and spike with the analyte and internal standard in the final extract.
-
Set C (Neat solution): Prepare the analyte and internal standard in the mobile phase at the corresponding concentrations.
-
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
-
The Internal Standard Normalized Matrix Factor (IS-NMF) is calculated to assess the ability of the internal standard to compensate for the matrix effect. The coefficient of variation (CV) of the IS-NMF across the different matrix lots should be ≤15%.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the determination of recovery and matrix effect, which is a critical component of bioanalytical method validation.
Caption: Workflow for Recovery and Matrix Effect Assessment.
Conclusion
References
Comparative Guide to the Ruggedness of Ambrisentan Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of ambrisentan in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The ruggedness of a bioanalytical method ensures that it remains unaffected by minor variations in experimental conditions, thereby guaranteeing consistent and reproducible results. This guide provides a comparative overview of the ruggedness of different bioanalytical methods for ambrisentan, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.
Comparison of Method Ruggedness
The ruggedness of a bioanalytical method is typically evaluated by deliberately introducing small variations to the method parameters and observing the effect on the results. Key parameters often investigated include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. The following tables summarize the ruggedness data from various published studies on ambrisentan bioanalytical methods.
| Method | Parameter Varied | Variation | Impact on Results (%RSD or other metric) | Reference |
| RP-HPLC | Flow Rate | ± 10% (e.g., from 1.0 mL/min) | Assay and recovery of impurities remained within acceptable limits.[1] | [1] |
| Mobile Phase pH | ± 0.2 units (e.g., from 4.2) | System suitability parameters were met.[1] | [1] | |
| Organic Modifier Concentration | ± 3% (e.g., from 48%) | No significant impact on assay results.[1] | [1] | |
| Column Temperature | ± 2 °C (e.g., from 25 °C) | System suitability parameters were met.[1] | [1] | |
| RP-HPLC | Mobile Phase Composition | Acetonitrile:Water (65:35 v/v) varied slightly | Percent RSD values were found to be less than 2%, indicating the method was robust.[2] | [2] |
| LC-MS/MS | Not explicitly detailed in the abstract, but the method was shown to be reproducible and reliable. | N/A | Within-run precision <11%, between-run precision <14%.[3] | [3] |
Table 1: Comparison of Robustness/Ruggedness Parameters for Ambrisentan Bioanalytical Methods
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ambrisentan bioanalytical methods.
RP-HPLC Method for Bulk Drug and Pharmaceutical Dosage Forms[1]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photo Diode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.02 M ammonium acetate buffer (pH adjusted to 4.2 with acetic acid) and acetonitrile in a 52:48 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Ruggedness Evaluation: The robustness of the method was determined by making deliberate small variations in the chromatographic conditions. The parameters investigated included:
-
Flow rate (±10%).
-
Mobile phase pH (±0.2).
-
Organic modifier concentration (±3%).
-
Column temperature (±2 °C). The system suitability parameters and the assay of ambrisentan and recoveries of its impurities were checked under these varied conditions.
-
RP-HPLC Method for Pharmaceutical Tablet Dosage Form[2]
-
Instrumentation: An HPLC system with a suitable detector.
-
Column: Primsil C18 R (250 mm × 4.6 mm; 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (initial composition 65:35 v/v).
-
Robustness Evaluation: The robustness of the method was assessed by making slight changes to the mobile phase composition. The relative standard deviation (RSD) of the results was calculated to determine the impact of these variations.
LC-MS/MS Method for Quantification in Human Plasma[3]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Beta Basic-8 (50 × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase (details not specified in the abstract).
-
Extraction Method: Solid-phase extraction was used to extract ambrisentan and the internal standard from plasma samples.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode was used to detect ambrisentan and the internal standard.
-
Reproducibility Evaluation: The method's reliability was demonstrated by assessing within-run and between-run precision.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the bioanalytical methods discussed.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Rp-hplc method development and validation of pharmaceutical tablet dosage form containing ambrisentan (2022) | 1 Citations [scispace.com]
- 3. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambrisentan Assay: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity and selectivity of ambrisentan assays, offering objective performance data and supporting experimental methodologies. Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, is a critical therapeutic agent for pulmonary arterial hypertension (PAH). Accurate and specific quantification of ambrisentan is paramount for clinical efficacy and safety monitoring. This document delves into the key parameters that define the reliability of ambrisentan assays, comparing its performance with other alternatives where data is available.
Specificity and Selectivity Profile of Ambrisentan
Ambrisentan's therapeutic action is rooted in its high affinity and selectivity for the ETA receptor over the endothelin type-B (ETB) receptor. This selectivity is a key differentiator from non-selective antagonists like bosentan. The specificity of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial to distinguish ambrisentan from its metabolites, impurities, and other co-administered drugs.
Quantitative Comparison of Receptor Selectivity
The selectivity of ambrisentan for the ETA receptor has been determined in various in vitro studies, primarily through competitive radioligand binding assays. The data, while variable depending on the experimental system, consistently demonstrates a significant preference for the ETA receptor.
| Endothelin Receptor Antagonist | Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (ETB/ETA) | Reference |
| Ambrisentan | ETA | 0.63 | ~77 | [1] |
| ETB | 48.7 | [1] | ||
| Ambrisentan | ETA | ~1 | >4000 | [2] |
| ETB | - | [2] | ||
| Bosentan | ETA/ETB | - | ~20 | [3] |
Note: Selectivity ratios can vary significantly based on the assay conditions and cell systems used.[3]
Experimental Protocols
Determination of Receptor Binding Affinity and Selectivity
A common method to determine the binding affinity and selectivity of ambrisentan is a competitive radioligand binding assay using cell membranes from a cell line, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express human ETA or ETB receptors.
Principle: This assay measures the ability of ambrisentan to compete with a radiolabeled ligand (e.g., 125I-endothelin-1 for ETA receptors) for binding to the target receptor. The concentration of ambrisentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Brief Protocol:
-
Membrane Preparation: CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of ambrisentan.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the ambrisentan concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for this type of assay.
References
A Comparative Guide to the Validation of Ambrisentan Quantification in Diverse Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ambrisentan, a selective endothelin type-A receptor antagonist, in various biological tissues. While validated methods for plasma are well-documented, this guide extends the principles of those methods to tissue matrices—liver, kidney, lung, and heart—critical for preclinical pharmacokinetic and toxicokinetic studies. The information presented herein is synthesized from established plasma-based methodologies and general principles of bioanalytical method validation for tissue samples.
Comparative Analysis of Quantitative Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of ambrisentan in biological matrices due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection is a viable alternative, though it may have limitations in terms of sensitivity for tissue samples with low drug concentrations.
The following tables summarize the performance characteristics of validated LC-MS/MS methods for ambrisentan in plasma, which can be considered as target validation parameters for tissue homogenates.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ambrisentan Quantification in Plasma
| Parameter | Method 1: LLE-LC-MS/MS | Method 2: SPE-LC-MS/MS | Method 3: PP-LC-MS/MS |
| Linearity Range (ng/mL) | 2 - 2000[1] | 10.0 - 2000.2 | 1 - 2000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[1] | 10.0 | 1[2] |
| Intra-day Precision (%RSD) | < 2.72[1] | < 11 | < 10[2] |
| Inter-day Precision (%RSD) | < 8.98[1] | < 14 | < 10[2] |
| Accuracy (%) | Not explicitly stated | Within ±15 of nominal | 100 ± 8[2] |
| Extraction Recovery (%) | 74.6 - 80.5[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Not specified | Midazolam | Armodafinil[2] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; PP: Protein Precipitation.
Experimental Protocols
A robust and validated bioanalytical method for tissue requires meticulous sample preparation to ensure accurate and reproducible results. Preclinical studies in rats have shown that ambrisentan distributes to various tissues, with the highest concentrations observed in the gastrointestinal tract, liver, lungs, and kidneys. The following outlines a generalized experimental workflow for the quantification of ambrisentan in these tissues.
Tissue Homogenization
This is a critical first step to ensure a uniform sample for extraction.
-
Objective: To disrupt the tissue structure and create a homogenous mixture from which the drug can be efficiently extracted.
-
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a known tissue-to-buffer ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., rotor-stator or ultrasonic) until a uniform consistency is achieved.
-
Store the homogenate at -80°C until extraction.
-
Sample Extraction
The choice of extraction method is crucial for removing interfering substances and concentrating the analyte. The principles of extraction methods validated for plasma can be adapted for tissue homogenates.
-
Principle: Addition of an organic solvent to precipitate proteins, leaving the drug in the supernatant. This is a simple and rapid method.
-
Protocol:
-
To a known volume of tissue homogenate (e.g., 100 µL), add a precipitating agent (e.g., 300 µL of acetonitrile or methanol containing the internal standard).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
Principle: Partitioning of the drug from the aqueous tissue homogenate into an immiscible organic solvent. This method offers cleaner extracts than PP.
-
Protocol:
-
To a known volume of tissue homogenate, add the internal standard.
-
Add a specific volume of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Principle: The drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a small volume of solvent. This method provides the cleanest extracts and allows for sample concentration.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated tissue homogenate (e.g., diluted and acidified) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute ambrisentan with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for ambrisentan are monitored for quantification.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and the mechanism of action of ambrisentan, the following diagrams have been generated using the DOT language.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxymethylambrisentan-d5: A Comprehensive Guide for Laboratory Professionals
Core Disposal Principles
The fundamental principle for the disposal of 4-Hydroxymethylambrisentan-d5 is to treat it as a chemical waste product. It should be disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be emptied into drains or disposed of with general laboratory trash.[1]
Quantitative Data on Ambrisentan
While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties of the parent compound, Ambrisentan, which can inform handling and disposal procedures.
| Property | Value |
| Physical State | Solid (White to off-white) |
| Melting Point | > 150 °C / > 302 °F[1] |
| Flammability | 1 (Slight) |
| Health Hazard | 0 (Minimal) |
| Instability | 0 (Stable) |
Data sourced from the Safety Data Sheet for Ambrisentan.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Before handling the compound, ensure appropriate personal protective equipment is worn, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]
2. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste, including residual amounts in original containers, contaminated weighing papers, or spill cleanup materials.
-
Spill Management: In case of a spill, sweep up the solid material and shovel it into a suitable, clearly labeled container for disposal.[1]
-
Container Labeling: Use a dedicated, sealed, and properly labeled waste container. The label should clearly indicate "Hazardous Chemical Waste" and list the contents, including "this compound."
-
Segregation: Do not mix this waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[1]
3. Storage Pending Disposal:
-
Container Integrity: Ensure the waste container is kept tightly closed and is in good condition to prevent leaks or spills.[1]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and sources of ignition.[1]
4. Final Disposal:
-
Authorized Disposal Vendor: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-Hydroxymethylambrisentan-d5
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling and disposal of 4-Hydroxymethylambrisentan-d5. The following procedures are based on guidelines for the parent compound, Ambrisentan, and general protocols for handling highly potent active pharmaceutical ingredients (HPAPIs). It is critical to treat this compound as a hazardous substance due to the reproductive concerns associated with Ambrisentan.[1]
Personal Protective Equipment (PPE)
Given the potent nature of the parent compound, stringent PPE is mandatory to prevent exposure. The selection of appropriate protective clothing is essential for workers who require protection against solid or finished-dose liquid HPAPI.[2][3]
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH/MSHA or European Standard EN 149 approved | To prevent inhalation of airborne particles. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide adequate employee protection.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, double-gloving recommended | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or face shield | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles.[5] |
| Body Protection | Disposable coverall ("bunny suit") | Made of materials like Tyvek® with integrated features for enhanced protection.[2][3] | To provide full-body protection from contamination.[5] |
| Foot Protection | Disposable shoe covers | Slip-resistant | To prevent the spread of contamination outside the work area.[5] |
Operational Plan for Handling
A systematic approach is crucial when working with this compound to minimize exposure risk.
2.1. Pre-Handling Preparations:
-
Designated Area: All handling of this compound should occur in a designated and restricted area, such as a chemical fume hood, glove box, or other containment enclosure.
-
Gather Materials: Ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area before commencing work.
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for the parent compound, Ambrisentan, to be familiar with its hazards and emergency procedures.[6]
2.2. Handling Procedure:
-
Don PPE: Put on all required PPE in the correct sequence (shoe covers, coverall, hair cover, respirator, goggles, and then gloves over the cuff of the coverall).
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust, such as weighing, within a containment system.
-
Use dedicated, disposable equipment for handling the compound whenever possible.
-
If creating a solution, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate deactivating solution or solvent.
-
Wipe down all equipment before removing it from the designated area.
-
2.3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek immediate medical attention.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, coveralls, shoe covers, and weighing papers, must be considered hazardous waste.
-
Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing the compound in a separate, labeled hazardous waste container.
3.2. Disposal Method:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
It is recommended to use a licensed professional waste disposal service for the final disposal of the hazardous waste. Used glove bags and other contaminated disposables may require incineration.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. drugs.com [drugs.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
